Pimitespib
Description
Pimitespib is a specific inhibitor of heat shock protein 90 (Hsp90) subtypes alpha and beta, with potential antineoplastic and chemo/radiosensitizing activities. Upon oral administration, this compound specifically binds to and inhibits the activity of Hsp90 alpha and beta; this results in the proteasomal degradation of oncogenic client proteins, which inhibits client protein dependent-signaling, induces apoptosis, and inhibits the proliferation of cells overexpressing HSP90alpha/beta. Hsp90, a family of molecular chaperone proteins that are upregulated in a variety of tumor cells, plays a key role in the conformational maturation, stability, and function of "client" proteins within the cell,; many of which are involved in signal transduction, cell cycle regulation and apoptosis, including kinases, cell-cycle regulators, transcription factors and hormone receptors. As TAS-116 selectively inhibits cytosolic HSP90alpha and beta only and does not inhibit HSP90 paralogs, such as endoplasmic reticulum GRP94 or mitochondrial TRAP1, this agent may have less off-target toxicity as compared to non-selective HSP90 inhibitors.
TAS-116 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-4-[4-[4-(1-methylpyrazol-4-yl)imidazol-1-yl]-3-propan-2-ylpyrazolo[3,4-b]pyridin-1-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N8O/c1-5-16-10-17(24(26)34)6-7-20(16)33-25-22(23(30-33)15(2)3)21(8-9-27-25)32-13-19(28-14-32)18-11-29-31(4)12-18/h6-15H,5H2,1-4H3,(H2,26,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVPMZUGELHVMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)N)N2C3=NC=CC(=C3C(=N2)C(C)C)N4C=C(N=C4)C5=CN(N=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260533-36-5 | |
| Record name | TAS-116 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260533365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAS-116 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14876 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PIMITESPIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLO044MUDZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of Pimitespib in Gastrointestinal Stromal Tumors (GIST)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pimitespib (TAS-116) is a first-in-class, orally administered, selective inhibitor of heat shock protein 90 (HSP90) that has demonstrated significant clinical activity in patients with advanced gastrointestinal stromal tumors (GIST) who have developed resistance to standard tyrosine kinase inhibitor (TKI) therapies.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound in GIST, detailing its molecular interactions, impact on key signaling pathways, and the preclinical and clinical evidence supporting its therapeutic utility. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the study of GIST and the development of novel cancer therapeutics.
Introduction to GIST and the Role of HSP90
Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT proto-oncogene or, less commonly, in the platelet-derived growth factor receptor alpha (PDGFRA) gene. These mutations lead to constitutive activation of the receptor tyrosine kinases, promoting uncontrolled cell proliferation and survival.
While TKIs like imatinib, sunitinib, and regorafenib have revolutionized the treatment of GIST, the majority of patients eventually develop resistance, often due to the acquisition of secondary mutations in KIT or PDGFRA. This highlights the critical need for therapeutic agents with alternative mechanisms of action.
Heat shock protein 90 (HSP90) is a highly conserved molecular chaperone that plays a pivotal role in the conformational maturation, stability, and function of a wide array of "client" proteins.[4][5] Many of these client proteins are oncoproteins that are critical for the initiation and progression of cancer, including the mutated and constitutively active forms of KIT and PDGFRA that drive GIST. In the stressed environment of a cancer cell, the demand for HSP90 function is significantly elevated to maintain the stability of these aberrant proteins. This dependency makes HSP90 an attractive therapeutic target in GIST.
This compound: A Selective HSP90 Inhibitor
This compound is a novel, orally active small molecule that selectively inhibits the ATPase activity of HSP90.[4] By binding to the ATP-binding pocket in the N-terminal domain of HSP90, this compound locks the chaperone in an inactive conformation. This prevents the proper folding and maturation of HSP90 client proteins, leading to their ubiquitination and subsequent degradation by the proteasome.
A key advantage of this compound is its ability to target a central cellular mechanism on which multiple oncogenic pathways converge. This provides a therapeutic strategy to overcome resistance to TKIs that target specific mutations, as this compound's efficacy is independent of the specific KIT or PDGFRA mutation status.
Core Mechanism of Action in GIST
The primary mechanism of action of this compound in GIST is the inhibition of HSP90, leading to the degradation of key oncoproteins and the suppression of downstream signaling pathways.
Degradation of Oncogenic KIT and PDGFRA
Mutant KIT and PDGFRA are highly dependent on HSP90 for their conformational stability and function. This compound-mediated inhibition of HSP90 leads to the degradation of these oncoproteins, effectively shutting down the primary drivers of GIST cell proliferation and survival. This has been demonstrated in preclinical models of both imatinib-sensitive and imatinib-resistant GIST.[6]
Inhibition of Downstream Signaling Pathways
The constitutive activation of KIT and PDGFRA in GIST leads to the activation of several downstream signaling cascades that are crucial for tumor growth and survival. By promoting the degradation of these receptor tyrosine kinases, this compound effectively blocks these downstream pathways.
dot
Figure 1: this compound's Mechanism of Action in GIST. This diagram illustrates how this compound inhibits HSP90, leading to the degradation of mutant KIT/PDGFRA and the subsequent blockade of downstream pro-survival signaling pathways.
Quantitative Data from Preclinical and Clinical Studies
The efficacy of this compound has been evaluated in both preclinical models and clinical trials, yielding significant quantitative data that underscore its therapeutic potential.
Preclinical Data
| Parameter | Cell Line(s) | Mutation Status | Value | Reference |
| IC50 (Cell Viability) | GIST-T1 | KIT exon 11 deletion | Data not available in searched sources | - |
| GIST882 | KIT exon 13 mutation | Data not available in searched sources | - | |
| Imatinib-Resistant GIST lines | Various secondary KIT mutations | Data not available in searched sources | - | |
| Tumor Growth Inhibition (Xenograft) | Murine caecal GIST model | KIT-D820Y mutation | Significant reduction in tumor volume | [2] |
| Imatinib-resistant GIST xenografts | Not specified | Significant tumor growth inhibition | [7] |
Clinical Data: The CHAPTER-GIST-301 Trial
The pivotal phase III clinical trial, CHAPTER-GIST-301, evaluated the efficacy and safety of this compound in patients with advanced GIST who had been previously treated with imatinib, sunitinib, and regorafenib.[3][8]
Table 2: Patient Demographics and Baseline Characteristics (CHAPTER-GIST-301)
| Characteristic | This compound (n=58) | Placebo (n=28) |
| Median Age (years) | 62 | 62.5 |
| Gender (Male, %) | 55.2 | 57.1 |
| ECOG Performance Status (0/1), % | 84.5 / 15.5 | 82.1 / 17.9 |
| Prior Lines of Therapy (Median) | 3 | 3 |
| KIT/PDGFRA Mutation Status | ||
| KIT exon 9 | 13.8% | 14.3% |
| KIT exon 11 | 48.3% | 53.6% |
| KIT exon 13/14 or 17/18 | 51.7% | 53.6% |
| PDGFRA | 10.3% | 10.7% |
Table 3: Efficacy Outcomes (CHAPTER-GIST-301) [3][8]
| Endpoint | This compound | Placebo | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 2.8 months | 1.4 months | 0.51 (0.30–0.87) | 0.006 |
| Median Overall Survival (OS) | 13.8 months | 9.6 months | 0.63 (0.32-1.21) | 0.081 |
| Crossover-Adjusted Median OS | 13.8 months | 7.6 months | 0.42 (0.21-0.85) | 0.007 |
| Objective Response Rate (ORR) | 0% | 0% | - | - |
| Disease Control Rate (DCR) | 62.1% | 35.5% | - | - |
Table 4: Common Treatment-Related Adverse Events (TRAEs) (CHAPTER-GIST-301) [3]
| Adverse Event (Any Grade) | This compound (n=58) |
| Diarrhea | 74.1% |
| Decreased appetite | 31.0% |
| Increased blood creatinine | Not specified in top-line data |
| Malaise | Not specified in top-line data |
| Nausea | Not specified in top-line data |
| Eye disorders | 27.6% |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings. The following sections outline the general protocols for assays used to characterize the activity of this compound in GIST.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of this compound on the metabolic activity of GIST cell lines, which is an indicator of cell viability.
General Protocol:
-
Cell Seeding: GIST cell lines (e.g., GIST-T1, GIST882) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the log of the drug concentration.
dot
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound in patients with advanced gastrointestinal stromal tumor (CHAPTER-GIST-301): a randomized, double-blind, placebo-controlled phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Combination of this compound (TAS-116) with sunitinib is an effective therapy for imatinib-resistant gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
Pimitespib: Reshaping the Tumor Microenvironment for Enhanced Anti-Cancer Immunity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pimitespib (TAS-116), a potent and selective oral inhibitor of Heat Shock Protein 90 (HSP90), is emerging as a significant modulator of the tumor microenvironment (TME). Beyond its direct cytotoxic effects on cancer cells, this compound orchestrates a complex interplay of immunological changes within the TME, transforming it from an immunosuppressive haven for malignant cells into a landscape primed for robust anti-tumor immune responses. This technical guide provides a comprehensive overview of the core mechanisms by which this compound influences the TME, with a focus on its effects on immune cell populations, signaling pathways, and the non-cellular components of the tumor stroma. Detailed experimental protocols and quantitative data from preclinical and clinical studies are presented to offer a thorough understanding of its therapeutic potential, particularly in combination with immunotherapy.
Introduction: HSP90 Inhibition and the Tumor Microenvironment
Heat Shock Protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and resistance to therapy.[1][2] By inhibiting HSP90, this compound leads to the degradation of these client proteins, thereby impeding tumor growth.[1][3] However, the therapeutic impact of HSP90 inhibition extends beyond the cancer cell itself. The TME, a complex ecosystem of immune cells, stromal cells, blood vessels, and extracellular matrix, plays a pivotal role in tumor progression and response to treatment.[4] Pimitesppib has been shown to favorably modulate this environment, mitigating immunosuppressive signals and augmenting anti-tumor immunity.[5][6]
Modulation of Immune Cell Populations by this compound
This compound exerts a profound influence on the composition and function of various immune cell subsets within the TME, most notably regulatory T cells (Tregs).
Selective Targeting and Depletion of Regulatory T cells (Tregs)
Tregs are a major immunosuppressive cell population in the TME, hindering effective anti-tumor immune responses and contributing to resistance to immune checkpoint inhibitors.[5][7] this compound selectively reduces the number of highly immunosuppressive effector Tregs (eTregs) in both animal models and patients with gastric cancer.[5][6] This effect is achieved through the inhibition of Treg proliferation and a decrease in their expression of effector molecules.[5][7]
Table 1: Effect of this compound on Regulatory T cell (Treg) Populations
| Parameter | Finding | Cancer Type | Model/Study | Reference |
| Treg Frequency | Significantly increased with tumor growth | - | Animal Models | [5] |
| Treg Number | Selectively reduced by this compound | Gastric Cancer | Animal Models & Clinical Trial (EPOC1704) | [5][6] |
| eTreg (FOXP3high) Reduction | This compound reduced highly immunosuppressive human FOXP3high eTregs | Gastric Cancer | Clinical Trial (EPOC1704) | [5][6] |
| Treg Activity | This compound inhibited the activity of Tregs in peripheral blood mononuclear cells and tumor-infiltrating lymphocytes | Colorectal Cancer, Gastric Cancer, Sarcoma, NSCLC, Melanoma | Clinical Trial | [3] |
Enhancement of CD8+ T cell Function
By reducing the immunosuppressive influence of Tregs, this compound indirectly enhances the priming and activation of antigen-specific CD8+ T cells, the primary effectors of anti-tumor immunity.[5][7]
Table 2: Impact of this compound on CD8+ T cell Responses
| Parameter | Finding | Cancer Type | Model/Study | Reference |
| CD8+ T cell Frequency | Significantly decreased with tumor growth | - | Animal Models | [5] |
| CD8+ T cell to Treg Ratio | Significantly reduced with tumor growth | - | Animal Models | [5] |
| Antigen-specific CD8+ T cell Priming and Activation | Improved with this compound treatment | - | - | [5][7] |
| Activated CD8+ T cells | Increased numbers within the tumor microenvironment with HSP90 inhibition | - | MC-38 Syngeneic Mouse Tumor Model | [8] |
Effects on Other Immune Cells
The influence of HSP90 inhibitors like this compound extends to other immune cell populations within the TME, including myeloid-derived suppressor cells (MDSCs) and cancer-associated fibroblasts (CAFs). While direct data on this compound's effect on these specific cell types is still emerging, the broader class of HSP90 inhibitors has been shown to target these immunosuppressive populations.[9]
Core Signaling Pathways Modulated by this compound in the TME
This compound's immunomodulatory effects are underpinned by its ability to disrupt key signaling pathways that govern immune cell function and the broader TME.
The IL-2/STAT5/FOXP3 Axis in Tregs
A central mechanism of this compound's action on Tregs is the degradation of STAT5, a critical transducer of the Interleukin-2 (IL-2) signaling pathway.[5][7] This pathway is essential for the development, maintenance, and function of Tregs.[5][7] The degradation of STAT5 leads to compromised FOXP3 expression, the master transcriptional regulator of Tregs, ultimately impairing their immunosuppressive capabilities.[5][7]
Caption: this compound inhibits HSP90, leading to STAT5 degradation and reduced FOXP3 expression in Tregs.
Downregulation of Immune Checkpoint Proteins
HSP90 inhibitors have been shown to decrease the expression of immune checkpoint proteins, including Programmed Death-Ligand 1 (PD-L1) and PD-L2, on the surface of cancer cells.[3][8] This is thought to occur through the regulation of master transcriptional regulators like STAT3 and c-Myc.[8] By reducing PD-L1 expression, this compound can potentially enhance the efficacy of immune checkpoint inhibitors.
Caption: this compound reduces surface PD-L1 expression on cancer cells by inhibiting HSP90.
Anti-Angiogenic Effects
This compound has demonstrated the ability to decrease tumor microvessel density.[10] This anti-angiogenic effect is mediated by the suppression of Vascular Endothelial Growth Factor (VEGF) expression in GIST cells.[10] This is achieved by inhibiting HSP90 client proteins such as protein kinase D2 and hypoxia-inducible factor-1 alpha.[10]
This compound in Combination Therapy
The immunomodulatory properties of this compound make it a prime candidate for combination therapies, particularly with immune checkpoint inhibitors.
Synergy with Anti-PD-1/PD-L1 Therapy
Preclinical studies have shown that the combination of this compound and anti-PD-1 therapy results in a significantly stronger anti-tumor effect than either treatment alone.[5][7] Clinical data also supports this synergy, with the combination of this compound and nivolumab demonstrating promising objective response rates, especially in microsatellite stable (MSS) colorectal cancer.[3]
Table 3: Clinical Trial Data for this compound and Nivolumab Combination Therapy
| Parameter | Finding | Cancer Types | Clinical Trial | Reference |
| Objective Tumor Response | 6/44 patients (13.6%) | Colorectal Cancer (CRC), Gastric Cancer, Sarcoma, NSCLC, Melanoma | Phase I | [3] |
| Objective Response Rate in MSS CRC | 16% | Microsatellite Stable Colorectal Cancer | Phase I | [3] |
| Median Progression-Free Survival (PFS) | 3.0 months (overall) | Colorectal Cancer, Gastric Cancer, Sarcoma, NSCLC, Melanoma | Phase I | [3] |
| Median PFS in MSS CRC (no prior anti-PD-1/PD-L1) | 3.2 months | Microsatellite Stable Colorectal Cancer | Phase I | [3] |
Experimental Protocols
Human T-cell Suppression Assay
This assay is crucial for evaluating the direct impact of this compound on the immunosuppressive function of Tregs.
-
Cell Isolation: Isolate responder CD8+ T cells (Tresp cells) and CD45RA-CD25highCD4+ T cells (eTreg cells) from peripheral blood mononuclear cells (PBMCs) using a FACSAria Fusion instrument.
-
Labeling: Label 1 x 10^5 Tresp cells with 1 µmol/L Carboxyfluorescein succinimidyl ester (CFSE).
-
Co-culture: Co-culture the CFSE-labeled Tresp cells with or without unlabeled eTreg cells and/or 1 µmol/L this compound. The culture should also contain 1 x 10^6 irradiated (35 Gy) antigen-presenting cells (CD8-CD4- cells) and 0.5 mg/mL anti-CD3 (OKT3).
-
Incubation: Incubate the co-culture for 5 days.
-
Analysis: Examine the proliferation of T cells by measuring the dilution of the CFSE label using flow cytometry.[5]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Extracellular HSP90 Machineries Build Tumor Microenvironment and Boost Cancer Progression [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The HSP90 Inhibitor this compound Targets Regulatory T Cells in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. HSP90 Inhibition Enhances Cancer Immunotherapy by Modulating the Surface Expression of Multiple Immune Checkpoint Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Combination of this compound (TAS-116) with sunitinib is an effective therapy for imatinib-resistant gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Pimitespib in Preclinical Breast Cancer Models: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pimitespib (TAS-116), a potent and selective oral inhibitor of Heat Shock Protein 90 (HSP90), has demonstrated significant antitumor activity in preclinical models of breast cancer. This document provides a comprehensive overview of the key preclinical findings, detailing the mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in these seminal studies. Quantitative data are presented in structured tables for comparative analysis, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams. This technical guide serves as a resource for researchers and professionals in oncology drug development, offering in-depth insights into the preclinical profile of this compound in breast cancer.
Introduction: Targeting HSP90 in Breast Cancer
Heat Shock Protein 90 (HSP90) is a molecular chaperone essential for the conformational stability and function of a multitude of client proteins, many of which are integral to cancer cell proliferation, survival, and metastasis.[1] In breast cancer, HSP90 plays a critical role in maintaining the function of key oncoproteins such as HER2, estrogen receptor (ER), and components of the PI3K/AKT and RAS/RAF/MEK/ERK signaling pathways.[2][3] By inhibiting HSP90, this compound induces the degradation of these client proteins, leading to a multi-pronged attack on cancer cell signaling networks.[1] This makes HSP90 an attractive therapeutic target, particularly in breast cancers that have developed resistance to targeted therapies.[4]
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor of HSP90α and HSP90β.[5] Its mechanism of action in breast cancer involves the disruption of the homologous recombination (HR) pathway for DNA repair by promoting the proteasomal degradation of key HR proteins, including BRCA1, BRCA2, and RAD51.[2][5] This impairment of DNA repair sensitizes cancer cells to DNA-damaging agents and can overcome resistance to therapies like PARP inhibitors.[2][5]
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity across a panel of human breast cancer cell lines with varying genetic backgrounds.
Single-Agent Activity
The half-maximal inhibitory concentration (IC50) values for this compound were determined in eight breast cancer cell lines after 144 hours of treatment.
| Cell Line | Subtype | BRCA1/2 Status | This compound IC50 (nmol/L) |
| HCC1937 | Triple-Negative | BRCA1 mutant | 180 |
| MDA-MB-436 | Triple-Negative | BRCA1 mutant | 130 |
| JIMT-1 | HER2+ | Wild-type | 280 |
| BT-474 | Luminal B | Wild-type | 260 |
| HCC1428 | Luminal B | Wild-type | 200 |
| MCF-7 | Luminal A | Wild-type | 480 |
| T-47D | Luminal A | Wild-type | 410 |
| MDA-MB-231 | Triple-Negative | Wild-type | 210 |
| Data extracted from Muraoka et al.[6] |
Combination Therapy with PARP Inhibitors
This compound has been shown to enhance the antitumor activity of PARP inhibitors in PARP inhibitor-insensitive breast cancer cell lines.[2][5] This synergistic effect is attributed to this compound's ability to impair the homologous recombination pathway.[2]
In Vivo Efficacy
The antitumor activity of this compound has been evaluated in human breast cancer xenograft mouse models.
Xenograft Models
In vivo studies utilized HCC1428 and MDA-MB-231 human breast cancer cell lines implanted in NOG mice.[7]
Single-Agent and Combination Therapy
This compound administered orally demonstrated significant tumor growth inhibition as a single agent and in combination with the PARP inhibitor olaparib.[7]
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition (%) |
| HCC1428 | This compound | 10 mg/kg/day (5 days on/2 days off) | Significant (p < 0.05) |
| HCC1428 | Olaparib + this compound | 100 mg/kg/day (daily) + 10 mg/kg/day (5 days on/2 days off) | Significantly greater than single agents (p < 0.05) |
| MDA-MB-231 | This compound | 14 mg/kg/day (5 days on/2 days off) | Significant (p < 0.05) |
| MDA-MB-231 | Olaparib + this compound | 100 mg/kg/day (daily) + 14 mg/kg/day (5 days on/2 days off) | Significantly greater than single agents (p < 0.05) |
| Qualitative summary of data from Muraoka et al.[7] |
Experimental Protocols
Cell Viability Assay
-
Cell Lines and Culture: Human breast cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of this compound, olaparib, or niraparib for 144 hours.[6]
-
Viability Assessment: Cell viability was measured using the CellTiter-Glo 2.0 Assay (Promega) according to the manufacturer's instructions.[6] Luminescence was read on a plate reader.
-
Data Analysis: IC50 values were calculated from dose-response curves using appropriate software.[6]
Western Blotting
-
Cell Lysis: Cells were treated with this compound and/or PARP inhibitors for 72 hours, then lysed in RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: 10-20 μg of protein per lane were separated by SDS-PAGE and transferred to a PVDF membrane.[3][8]
-
Immunoblotting: Membranes were blocked and incubated with primary antibodies against RAD51, BRCA1, BRCA2, and other proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Proteins were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Model: Female NOG mice were used for the xenograft studies.[7] All animal experiments were conducted in accordance with institutional guidelines.[7]
-
Tumor Implantation: HCC1428 or MDA-MB-231 cells were subcutaneously injected into the flanks of the mice.[7]
-
Drug Administration: Once tumors reached a palpable size, mice were randomized into treatment groups. This compound was administered orally at doses of 10 or 14 mg/kg/day on a 5 days on/2 days off schedule.[7] Olaparib was administered orally daily.
-
Tumor Measurement: Tumor volume was measured regularly with calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors were harvested 8 hours after the final dose for pharmacodynamic analysis, such as western blotting for RAD51 expression.[3][7]
Conclusion and Future Directions
The preclinical data strongly support the continued investigation of this compound in breast cancer, both as a monotherapy and in combination with other agents. Its mechanism of action, targeting the fundamental HSP90 chaperone and impairing DNA repair, provides a strong rationale for its use in various breast cancer subtypes, including those that have developed resistance to standard therapies. Future preclinical studies could explore this compound in combination with other targeted agents, such as CDK4/6 inhibitors, and in patient-derived xenograft models to better predict clinical response. Further elucidation of biomarkers of response to this compound will be crucial for patient selection in future clinical trials.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Heat Shock Protein 90 (Hsp90) Expression and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heat-shock protein enables tumor evolution and drug resistance in breast cancer | Whitehead Institute [wi.mit.edu]
- 5. This compound, an HSP90 Inhibitor, Enhances the Efficacy of PARP Inhibitors in PARP Inhibitor-Insensitive Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, an HSP90 Inhibitor, Enhances the Efficacy of PARP Inhibitors in PARP Inhibitor‐Insensitive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unraveling the Apoptotic Machinery: A Technical Guide to Pimitespib's Mechanism of Action
For Immediate Release
This technical guide provides an in-depth exploration of the role of Pimitespib, a potent and selective inhibitor of Heat Shock Protein 90 (HSP90), in the induction of apoptosis. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's mechanism, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: Inducing Apoptosis through HSP90 Inhibition
This compound exerts its anticancer effects by binding to the ATP-binding pocket of HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival.[1][2] By inhibiting HSP90, this compound triggers the proteasomal degradation of these client proteins, leading to cell cycle arrest and the activation of programmed cell death, or apoptosis.[1][2] This targeted degradation disrupts critical oncogenic signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, ultimately culminating in the demise of the cancer cell.[3]
Quantitative Analysis of this compound-Induced Apoptosis
The pro-apoptotic activity of this compound has been demonstrated across a range of cancer cell lines. The following tables summarize key quantitative data from preclinical studies, illustrating the dose-dependent effects of this compound on cell viability and apoptotic markers.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Breast Cancer | --INVALID-LINK-- | ||
| MDA-MB-436 | Triple-Negative Breast Cancer | < 1 | |
| HCC1937 | Triple-Negative Breast Cancer | < 1 | |
| Adult T-cell Leukemia (ATL) | --INVALID-LINK-- | ||
| ATL-related cell lines (10 lines) | Adult T-cell Leukemia | < 0.5 | |
| Primary ATL patient cells (9 patients) | Adult T-cell Leukemia | < 1 |
Table 2: Induction of Apoptosis by this compound in Adult T-cell Leukemia (ATL) Cell Lines
| Cell Line | Treatment with this compound | Percentage of Apoptotic Cells (%) | Reference |
| LMY1 | Yes | ~50 | --INVALID-LINK-- |
| KOB | Yes | ~30 | |
| ST1 | Yes | ~30 | |
| KK1 | Yes | ~10 |
Table 3: Caspase-3/7 Activity in Imatinib-Resistant Gastrointestinal Stromal Tumor (GIST) Cell Lines
| Cell Line | Treatment | Caspase-3/7 Activity (Luminescence) | Reference |
| GIST-R8 | 300 µM this compound | Increased (Statistical significance not detailed) | --INVALID-LINK-- |
| GIST-430/654 | 500 µM this compound | Increased (Statistical significance not detailed) |
Signaling Pathways of this compound-Induced Apoptosis
This compound's inhibition of HSP90 sets off a cascade of events that converge on the activation of apoptotic pathways. The degradation of client proteins such as AKT, RAF, and ERK disrupts survival signals, while the cellular stress induced by HSP90 inhibition can activate the intrinsic apoptotic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. TAS‐116 (this compound), a heat shock protein 90 inhibitor, shows efficacy in preclinical models of adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an HSP90 Inhibitor, Enhances the Efficacy of PARP Inhibitors in PARP Inhibitor‐Insensitive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Pimitespib and the Regulation of Regulatory T Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pimitespib (TAS-116) is a novel, orally available inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell survival and proliferation.[1][2] Beyond its direct anti-tumor effects, emerging evidence highlights a significant immunomodulatory role for this compound, particularly in the regulation of regulatory T cells (Tregs).[3][4][5] Tregs are a subset of T lymphocytes that play a critical role in maintaining immune homeostasis and preventing autoimmunity, but their presence in the tumor microenvironment can suppress anti-tumor immunity and contribute to therapeutic resistance.[3][4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound on Tregs, detailed experimental protocols for studying these effects, and a summary of key quantitative data.
Introduction: this compound and the Role of HSP90 in Treg Function
Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone that facilitates the proper folding, stability, and activity of a wide array of client proteins.[1][2] In cancer cells, HSP90 is often overexpressed and plays a critical role in maintaining the function of oncogenic proteins.[2] this compound, by inhibiting the ATPase activity of HSP90, leads to the degradation of these client proteins, thereby impeding cancer progression.[1][2]
Regulatory T cells (Tregs), characterized by the expression of the transcription factor FOXP3, are essential for maintaining peripheral tolerance. However, within the tumor microenvironment, Tregs can suppress the anti-tumor immune response, thereby promoting tumor growth and limiting the efficacy of immunotherapies.[3][4][5] Recent studies have revealed that the function and stability of Tregs are dependent on HSP90. This has positioned HSP90 inhibitors like this compound as attractive agents to modulate Treg activity and enhance anti-tumor immunity.[3][4][5]
Mechanism of Action: this compound's Impact on Treg Signaling
This compound exerts its effects on Tregs primarily through the disruption of the IL-2/STAT5 signaling pathway, which is crucial for Treg development, maintenance, and function.[3][4][5]
2.1. Degradation of STAT5
Mechanistic studies have shown that this compound leads to the selective degradation of Signal Transducer and Activator of Transcription 5 (STAT5), a key client protein of HSP90 in Tregs.[3][4][5] Upon binding of Interleukin-2 (IL-2) to its receptor on Tregs, STAT5 is phosphorylated and activated, leading to the transcription of genes essential for Treg function, most notably FOXP3.[6] By inhibiting HSP90, this compound disrupts the chaperone's ability to maintain the conformational stability of STAT5, targeting it for proteasomal degradation.[3][4][5]
2.2. Downregulation of FOXP3
The degradation of STAT5 directly impacts the expression of FOXP3, the master regulator of Treg cell identity and function.[3][4][5] Reduced levels of functional STAT5 lead to decreased transcriptional activation of the FOXP3 gene, resulting in lower FOXP3 protein levels.[3][4][5] This, in turn, compromises the suppressive capacity of Tregs.
2.3. Selective Reduction of Effector Tregs
This compound has been shown to selectively reduce the number of highly immunosuppressive human FOXP3high effector Tregs.[3][4][5] This selective depletion of the most potent suppressive Treg population within the tumor microenvironment is a key aspect of this compound's immunomodulatory activity, leading to an improved anti-tumor T cell response.[3][4][5]
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Cell Line | Assay | Endpoint | IC50 / Effect | Reference |
| ATL-related cell lines | Cell Viability | Inhibition of proliferation | < 0.5 µmol/L | [7] |
| Primary ATL cells | Cell Viability | Inhibition of proliferation | 0.2 - 0.5 µmol/L | [7] |
| Human eTreg cells | Suppression Assay | Abrogation of T cell suppression | 1 µmol/L | [5] |
Table 2: Clinical Efficacy of this compound (EPOC1704 Trial)
| Cancer Type | Treatment | Objective Response Rate (ORR) | Patient Population | Reference |
| Microsatellite Stable (MSS) Colorectal Cancer | This compound + Nivolumab | 16% | Without prior immune-checkpoint inhibitors | [8] |
| Advanced Gastrointestinal Stromal Tumor (GIST) | This compound | Disease Control Rate: 66.7% | Refractory to imatinib, sunitinib, and regorafenib | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on Treg cells.
4.1. In Vitro Treg Suppression Assay
This assay assesses the ability of this compound to reverse Treg-mediated suppression of effector T cell proliferation.
-
Cell Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Isolate CD4+ T cells by negative selection and then separate CD25+ Treg cells and CD25- effector T (Teff) cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS). Purity of isolated populations should be confirmed by flow cytometry.
-
-
Cell Labeling:
-
Label Teff cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) or eFluor670 according to the manufacturer's instructions.
-
-
Co-culture:
-
In a 96-well round-bottom plate, co-culture labeled Teff cells with unlabeled Treg cells at various ratios (e.g., 1:1, 1:2, 1:4, 1:8 Treg:Teff).
-
Include control wells with Teff cells alone (no Tregs) and unstimulated Teff cells.
-
Add this compound at desired concentrations (e.g., 1 µmol/L) or vehicle control to the appropriate wells.
-
Stimulate the co-cultures with anti-CD3 and anti-CD28 antibodies or beads, and irradiated antigen-presenting cells.
-
-
Incubation:
-
Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
-
Analysis:
-
Harvest the cells and analyze the proliferation of Teff cells by flow cytometry, measuring the dilution of the proliferation dye. A decrease in dye intensity indicates cell division.
-
4.2. Flow Cytometry for Treg Phenotyping
This protocol is for identifying and quantifying Treg populations and assessing the expression of key markers.
-
Cell Preparation:
-
Prepare a single-cell suspension from peripheral blood, spleen, or tumor tissue.
-
-
Surface Staining:
-
Fixation and Permeabilization:
-
Fix and permeabilize the cells using a commercially available kit according to the manufacturer's protocol. This step is necessary for intracellular staining of FOXP3.
-
-
Intracellular Staining:
-
Stain the permeabilized cells with a fluorescently conjugated antibody against FOXP3.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software. The gating strategy should first identify lymphocytes, then single cells, followed by CD3+ T cells, and then CD4+ T cells. From the CD4+ population, Tregs can be identified as CD25high and CD127low/-, and their FOXP3 expression can be confirmed.[3][9][10]
-
4.3. Western Blot for STAT5 Degradation
This protocol is used to detect the levels of total and phosphorylated STAT5 in response to this compound treatment.
-
Cell Lysis:
-
Treat Treg cells with this compound or vehicle control for the desired time points.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature the protein lysates by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for total STAT5 or phosphorylated STAT5 (p-STAT5) overnight at 4°C.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection:
-
Wash the membrane to remove unbound secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading between lanes.
-
Conclusion
This compound demonstrates a clear and potent immunomodulatory effect through the targeted degradation of STAT5 in regulatory T cells, leading to a reduction in FOXP3 expression and a selective decrease in the highly suppressive effector Treg population. This mechanism of action provides a strong rationale for the use of this compound, both as a monotherapy and in combination with other immunotherapies, to enhance anti-tumor immune responses. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound in the context of Treg modulation. Further research into the dose-dependent effects and in vivo kinetics of this compound on Treg populations will be crucial for optimizing its clinical application.
References
- 1. Randomized, double-blind, placebo (PL)-controlled, phase III trial of this compound (TAS-116), an oral inhibitor of heat shock protein 90 (HSP90), in patients (pts) with advanced gastrointestinal stromal tumor (GIST) refractory to imatinib (IM), sunitinib (SU) and regorafenib (REG). - ASCO [asco.org]
- 2. This compound in patients with advanced gastrointestinal stromal tumors in Japan: an expanded access program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How To Differentiate T-Regulatory Cells (Tregs) By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 4. Flow Cytometric Detection of Human Regulatory T Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. The HSP90 Inhibitor this compound Targets Regulatory T Cells in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound for the treatment of advanced gastrointestinal stromal tumors and other tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TAS‐116 (this compound), a heat shock protein 90 inhibitor, shows efficacy in preclinical models of adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TAS-116 (this compound), an Oral HSP90 Inhibitor, in Combination with Nivolumab in Patients with Colorectal Cancer and Other Solid Tumors: An Open-Label, Dose-Finding, and Expansion Phase Ib Trial (EPOC1704) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Optimized Multi-parameter Flow Cytometry Protocol for Human T Regulatory Cell Analysis on Fresh and Viably Frozen Cells, Correlation with Epigenetic Analysis, and Comparison of Cord and Adult Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification Protocol of Human Regulatory T cell in Blood [elabscience.com]
A Technical Guide to the HSP90α/β Selectivity of Pimitespib
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical examination of Pimitespib (TAS-116), a potent and highly selective inhibitor of Heat Shock Protein 90 (HSP90). We will explore the molecular basis for its selectivity for the cytosolic isoforms HSP90α and HSP90β, present quantitative data, detail the downstream consequences of this targeted inhibition, and provide key experimental protocols for its characterization.
Introduction
Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone that is essential for the conformational maturation, stability, and activity of a wide array of "client" proteins.[1][2][3] In cancerous cells, HSP90 is often overexpressed and plays a critical role in maintaining the function of numerous oncoproteins that drive tumor growth, proliferation, and survival.[1][4] The HSP90 family includes four main isoforms: the abundant and stress-inducible HSP90α and the constitutively expressed HSP90β in the cytoplasm, the glucose-regulated protein 94 (GRP94) in the endoplasmic reticulum, and the tumor necrosis factor receptor-associated protein 1 (TRAP-1) in the mitochondria.[2][5]
While pan-HSP90 inhibitors have shown therapeutic promise, their lack of isoform selectivity can lead to off-target effects and toxicities. This compound is a third-generation, orally bioavailable small molecule inhibitor designed to selectively target the cytosolic HSP90α and HSP90β isoforms.[3][6][7][8] This high selectivity is achieved through a unique binding mechanism, which spares the GRP94 and TRAP-1 paralogs, potentially leading to a more favorable safety profile.[3][5] this compound is the first HSP90 inhibitor to be approved for clinical use, specifically in Japan for the treatment of advanced gastrointestinal stromal tumors (GIST).[4][5][9][10][11]
Mechanism of Selective Inhibition
This compound functions as an ATP-competitive inhibitor, targeting the N-terminal domain of HSP90 where adenosine triphosphate (ATP) binds.[5][12][13] The energy derived from ATP hydrolysis is crucial for the chaperone's function in folding and activating client proteins.[14][15] By blocking this site, this compound prevents the conformational changes necessary for client protein maturation, marking them for degradation via the ubiquitin-proteasome pathway.[5][16]
The remarkable selectivity of this compound for HSP90α/β stems from its unique binding mode. Unlike many other HSP90 inhibitors that solely occupy the ATP-binding pocket, this compound binds not only to this conventional pocket but also to an adjacent hydrophobic sub-pocket.[5][13] This dual interaction creates a highly specific fit for the cytosolic isoforms, while having minimal interaction with the homologous ATP-binding sites of GRP94 and TRAP-1.[5][13]
Quantitative Selectivity Data
The high selectivity of this compound for HSP90α/β has been quantified through biochemical assays. The inhibitory constant (Kᵢ) measures the binding affinity of an inhibitor to its target; a lower Kᵢ value indicates a higher affinity. As shown in the table below, this compound binds potently to HSP90α and HSP90β with nanomolar affinity, while its affinity for GRP94 and TRAP-1 is negligible.[17] Furthermore, its lack of activity against other ATPases like HSP70 underscores its specificity.[17]
| Target Protein | Kᵢ (nmol/L) | Location | Reference |
| HSP90α | 34.7 | Cytosol | [17] |
| HSP90β | 21.3 | Cytosol | [17] |
| GRP94 | >50,000 | Endoplasmic Reticulum | [17] |
| TRAP-1 | >50,000 | Mitochondria | [17] |
| HSP70 | IC₅₀ >200,000 | Cytosol | [17] |
Downstream Consequences of Selective HSP90α/β Inhibition
The selective inhibition of HSP90α/β by this compound leads to the destabilization and subsequent proteasomal degradation of a multitude of oncogenic client proteins.[3][18] This effectively disrupts multiple signaling pathways that are fundamental to cancer cell survival, proliferation, and resistance to therapy.[1][19]
Key Client Proteins Degraded by this compound Include:
-
Receptor Tyrosine Kinases: KIT, PDGFRA, HER2, EGFR[4][5][18]
-
DNA Damage Repair Proteins: BRCA1, BRCA2, RAD51[12]
-
Transcription Factors: Androgen Receptor (AR), Glucocorticoid Receptor (GR), AR-V7[20][21]
By targeting these proteins, this compound has demonstrated the ability to inhibit cancer cell growth and induce apoptosis.[5][18] A significant application of this mechanism is in overcoming drug resistance. For example, this compound can re-sensitize cancer cells to PARP inhibitors by degrading key proteins in the homologous recombination pathway, such as BRCA1/2 and RAD51.[12] Similarly, it can overcome resistance to androgen receptor pathway inhibitors in prostate cancer by degrading AR, its splice variants, and GR.[20][21]
Key Experimental Protocols
Characterizing the selectivity and mechanism of action of an HSP90 inhibitor like this compound involves a series of biochemical and cell-based assays.
Protocol: Competitive Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity (Kᵢ) of an inhibitor by measuring its ability to displace a fluorescently labeled probe from the HSP90 ATP-binding site.
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL bovine gamma globulin (BGG).
-
Fluorescent Probe: Geldanamycin-BODIPY or a similar fluorescent ligand.
-
HSP90 Isoforms: Purified recombinant human HSP90α, HSP90β, GRP94, and TRAP-1.
-
Inhibitor: this compound, serially diluted in DMSO.
-
-
Procedure:
-
Add 50 µL of Assay Buffer containing a fixed concentration of the HSP90 isoform to each well of a 384-well, low-volume, black plate.
-
Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the wells.
-
Add 50 µL of Assay Buffer containing a fixed concentration of the fluorescent probe.
-
Incubate the plate for 2-4 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence polarization (FP) using a plate reader with appropriate excitation and emission filters.
-
-
Analysis:
-
Plot the FP signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, accounting for the concentration and Kₔ of the fluorescent probe.
-
Protocol: HSP90 ATPase Activity Assay (Malachite Green)
This colorimetric assay quantifies the ATPase activity of HSP90 by detecting the amount of inorganic phosphate (Pᵢ) released from ATP hydrolysis.[22]
-
Reagent Preparation:
-
Reaction Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂.
-
Substrate: ATP at a concentration near the Kₘ for HSP90 (approx. 500 µM).
-
Enzyme: Purified recombinant HSP90α or HSP90β.
-
Inhibitor: this compound, serially diluted in DMSO.
-
Detection Reagent: Malachite green solution with ammonium molybdate and a stabilizing agent.
-
-
Procedure:
-
In a 96-well plate, combine the Reaction Buffer, HSP90 enzyme, and varying concentrations of this compound or DMSO (vehicle control).
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding ATP.
-
Incubate for 60-90 minutes at 37°C.
-
Stop the reaction by adding the Malachite Green detection reagent.
-
-
Data Acquisition:
-
Allow color to develop for 15-20 minutes at room temperature.
-
Measure the absorbance at ~620-650 nm using a microplate reader.
-
-
Analysis:
-
Generate a standard curve using a known concentration of phosphate.
-
Convert absorbance values to the concentration of Pᵢ released.
-
Calculate the percent inhibition for each this compound concentration and plot to determine the IC₅₀ value.
-
Protocol: Western Blot Analysis for Client Protein Degradation
This is the standard method to confirm that HSP90 inhibition in cells leads to the degradation of its client proteins.[23]
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., GIST-T1 or HCT116) and allow them to adhere.
-
Treat cells with various concentrations of this compound (e.g., 0-1 µM) or DMSO (vehicle control) for a specified time (e.g., 8, 24, or 48 hours).[17]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[24]
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by size on a polyacrylamide gel via SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[24]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[24]
-
Incubate the membrane overnight at 4°C with primary antibodies specific for client proteins (e.g., anti-KIT, anti-AKT), an HSP90 inhibition marker (anti-HSP70), and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system or X-ray film.
-
Quantify band intensities and normalize to the loading control to determine the relative decrease in client protein levels.
-
Conclusion
This compound represents a significant advancement in the development of HSP90-targeted therapies. Its clinical efficacy is rooted in its highly selective mechanism of action. By uniquely engaging a hydrophobic sub-pocket adjacent to the conventional ATP-binding site, this compound achieves potent, nanomolar inhibition of the cytosolic isoforms HSP90α and HSP90β while effectively sparing other HSP90 paralogs. This targeted approach leads to the degradation of a broad spectrum of oncoproteins, disrupting multiple cancer-driving pathways simultaneously and providing a powerful strategy to inhibit tumor growth and overcome therapeutic resistance. The methodologies detailed herein provide a robust framework for the continued investigation and characterization of this compound and other next-generation, isoform-selective HSP90 inhibitors.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Facebook [cancer.gov]
- 4. Taiho Pharmaceutical Obtains Approval to Manufacture and Market HSP90 inhibitor Jeselhy® Tablets 40 mg (this compound) for Gastrointestinal Stromal Tumor (GIST) | 2022 | TAIHO PHARMA [taiho.co.jp]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound-first-approval - Ask this paper | Bohrium [bohrium.com]
- 8. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound for the treatment of advanced gastrointestinal stromal tumors and other tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, an HSP90 Inhibitor, Enhances the Efficacy of PARP Inhibitors in PARP Inhibitor‐Insensitive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
- 18. medkoo.com [medkoo.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. Item - High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - University of Sussex - Figshare [sussex.figshare.com]
- 23. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 24. origene.com [origene.com]
Pimitespib's Impact on Oncogenic Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pimitespib (TAS-116) is a novel, orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1] By selectively targeting the ATP-binding pocket of cytosolic HSP90α and HSP90β, this compound disrupts the chaperone's function, leading to the proteasomal degradation of a wide array of oncogenic client proteins.[2][3][4] This targeted degradation effectively abrogates key signaling pathways essential for tumor cell proliferation, survival, and angiogenesis, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[2] This technical guide provides an in-depth overview of this compound's mechanism of action, its profound impact on critical oncogenic signaling cascades, and detailed methodologies for key experimental procedures used in its evaluation.
Mechanism of Action: Inhibition of the HSP90 Chaperone Cycle
HSP90 is a molecular chaperone that plays a pivotal role in the conformational maturation, stability, and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation.[5] The chaperone activity of HSP90 is dependent on an ATP-driven cycle of conformational changes.
This compound is an ATP-competitive inhibitor that binds to the N-terminal domain of HSP90, locking it in a conformation that is incompatible with its chaperone function.[2] This inhibition disrupts the HSP90 chaperone cycle, leading to the misfolding and subsequent ubiquitination and proteasomal degradation of HSP90 client proteins.[6] A key advantage of this compound is its high selectivity for cytosolic HSP90α/β over other HSP90 family members like GRP94 and TRAP1, which is thought to contribute to its favorable safety profile, particularly regarding ocular toxicity.[3][4]
Impact on Oncogenic Signaling Pathways
By promoting the degradation of key HSP90 client proteins, this compound effectively dismantles the signaling architecture of cancer cells. The most significantly impacted pathways include:
-
Receptor Tyrosine Kinases (RTKs): this compound leads to the degradation of several RTKs that are frequently mutated or overexpressed in cancer, such as HER2, EGFR, KIT, and PDGFRA.[1] This results in the shutdown of their downstream signaling cascades.
-
PI3K/AKT Pathway: This pathway is central to cell survival and proliferation. This compound causes the degradation of AKT, a key kinase in this pathway, thereby inhibiting pro-survival signals and promoting apoptosis.[2]
-
MAPK/ERK Pathway: Critical for cell growth and differentiation, the MAPK/ERK pathway is also disrupted by this compound through the degradation of client proteins like RAF and MEK.[2]
-
JAK/STAT Pathway: This pathway is involved in inflammation and immunity, and its aberrant activation is common in many cancers. This compound has been shown to suppress this pathway.[2]
Quantitative Data Summary
Table 1: Preclinical Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Key Client Proteins Affected | Reference |
| NCI-H1975 | Non-Small Cell Lung Cancer | Not specified | EGFR | [3] |
| NCI-N87 | Gastric Cancer | Not specified | HER2 | [2] |
| ATL-related cell lines | Adult T-cell Leukemia/Lymphoma | < 0.5 | Tax, c-MYC | [7][8] |
| Primary ATL cells | Adult T-cell Leukemia/Lymphoma | < 1.0 | Tax, c-MYC | [7][9] |
| NCI-H929 | Multiple Myeloma | 0.35 | C-Raf, MEK1/2 | [3] |
Table 2: Clinical Efficacy of this compound in Advanced Gastrointestinal Stromal Tumors (GIST)
| Clinical Trial | Phase | Treatment Line | Median Progression-Free Survival (PFS) | Overall Survival (OS) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| JapicCTI-163182 | II | ≥ 4th line | 4.4 months | Not Reported | Not Reported | Not Reported | |
| CHAPTER-GIST-301 | III | ≥ 4th line | 2.8 months (vs 1.4 months for placebo) | Prolonged vs placebo | Not Reported | Not Reported | |
| Expanded Access Program | N/A | ≥ 4th line | 4.2 months | Not Reported | 0% | 66.7% |
Detailed Experimental Protocols
Western Blotting for HSP90 Client Protein Degradation
This protocol is a representative example for assessing the degradation of HSP90 client proteins in cancer cell lines treated with this compound.
Materials:
-
Cell Line: e.g., HCT116 human colon carcinoma cells.
-
This compound (TAS-116): Dissolved in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Primary Antibodies: Specific antibodies for target proteins (e.g., HER2, AKT, ERK, and loading control like GAPDH or β-actin).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat with varying concentrations of this compound (e.g., 0.3, 1, and 3 µM) for a specified duration (e.g., 8-24 hours).[2] A vehicle control (DMSO) should be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer on ice.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 10-20 µg of protein per sample by boiling in Laemmli buffer and separate on a polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
Immunoprecipitation of HSP90-Client Protein Complexes
This protocol provides a framework for co-immunoprecipitating HSP90 and its client proteins to demonstrate their interaction and the effect of this compound.
Materials:
-
Cell Line: Appropriate cancer cell line expressing the client protein of interest.
-
This compound (TAS-116).
-
Immunoprecipitation (IP) Lysis Buffer: Non-denaturing buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.5% Triton X-100, supplemented with protease inhibitors).
-
Antibodies: Anti-HSP90 antibody for immunoprecipitation and antibodies against client proteins for Western blotting.
-
Protein A/G Beads: Agarose or magnetic beads.
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control as described for Western blotting. Lyse cells in IP lysis buffer.
-
Pre-clearing: Incubate cell lysates with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-HSP90 antibody overnight at 4°C.
-
Complex Capture: Add fresh Protein A/G beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash several times with IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in Laemmli buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the client protein of interest.
In Vivo Xenograft Model of Tumor Growth Inhibition
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID).
-
Cancer Cell Line: e.g., NCI-N87 human gastric cancer cells.
-
This compound (TAS-116): Formulated for oral administration.
-
Vehicle Control.
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize mice into treatment and control groups. Administer this compound orally at a specified dose and schedule (e.g., 10-15 mg/kg, 5 days on/2 days off).[3] The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for Western blot analysis to confirm the degradation of HSP90 client proteins in vivo.
Conclusion
This compound represents a promising therapeutic agent that exerts its anti-cancer effects by targeting the fundamental cellular machinery of protein folding. Its ability to induce the degradation of a broad spectrum of oncogenic client proteins allows for the simultaneous inhibition of multiple signaling pathways that are critical for tumor growth and survival. The preclinical and clinical data to date, particularly in GIST, demonstrate the potential of this compound as a valuable addition to the armamentarium of targeted cancer therapies. The experimental protocols detailed herein provide a foundation for further research into the intricate mechanisms of this compound and the identification of novel therapeutic applications.
References
- 1. This compound-first-approval - Ask this paper | Bohrium [bohrium.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ascopubs.org [ascopubs.org]
- 5. TAS‐116 (this compound), a heat shock protein 90 inhibitor, shows efficacy in preclinical models of adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TAS-116 (this compound), a heat shock protein 90 inhibitor, shows efficacy in preclinical models of adult T-cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an HSP90 Inhibitor, Enhances the Efficacy of PARP Inhibitors in PARP Inhibitor‐Insensitive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound in patients with advanced gastrointestinal stromal tumors in Japan: an expanded access program - PMC [pmc.ncbi.nlm.nih.gov]
Pimitespib (TAS-116): A Deep Dive into its Discovery and Development as a Novel HSP90 Inhibitor
Abstract
Pimitespib (TAS-116) is a first-in-class, orally bioavailable, small-molecule inhibitor of heat shock protein 90 (HSP90) that has gained regulatory approval in Japan for the treatment of advanced gastrointestinal stromal tumors (GIST).[1][2] Developed by Taiho Pharmaceutical Co., Ltd., this compound represents a significant advancement in the landscape of HSP90-targeted therapies, demonstrating a favorable efficacy and safety profile, particularly with regard to ocular toxicity, a common adverse event associated with other HSP90 inhibitors.[3][4] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action, key experimental data, and the signaling pathways it modulates.
Introduction: The Rationale for Targeting HSP90 in Oncology
Heat shock protein 90 (HSP90) is a molecular chaperone that plays a critical role in maintaining cellular proteostasis by facilitating the proper folding, stability, and function of a wide array of "client" proteins.[5] In cancer cells, which are often in a state of heightened stress due to factors like hypoxia and genetic instability, there is an over-reliance on HSP90 to maintain the function of numerous oncoproteins that are essential for tumor growth, proliferation, and survival.[4][5][6] These client proteins include receptor tyrosine kinases, signaling transducers, cell-cycle regulators, and transcription factors.[4] Consequently, inhibiting HSP90 has emerged as a compelling therapeutic strategy to destabilize and promote the degradation of multiple oncogenic drivers simultaneously.[5]
Discovery and Preclinical Development of this compound (TAS-116)
This compound was discovered by Taiho Pharmaceutical as a novel, orally active inhibitor of HSP90.[7][8] The primary goal of its development was to create a highly selective and potent HSP90 inhibitor with an improved safety profile, particularly concerning the ocular toxicities that have limited the clinical utility of other drugs in this class.[4]
Mechanism of Action and Specificity
This compound is an ATP-competitive inhibitor that binds to the N-terminal domain of HSP90.[3][8] It exhibits high specificity for the cytosolic isoforms HSP90α and HSP90β, with significantly less activity against other HSP90 family members like GRP94 in the endoplasmic reticulum and TRAP-1 in the mitochondria.[3][9] This selectivity is attributed to its unique binding mode, which involves interaction with a novel binding pocket in addition to the conventional ATP-binding site.[3] This targeted action is believed to contribute to its reduced off-target effects and improved safety.
In Vitro Activity
The inhibitory activity of this compound against HSP90 isoforms was determined using geldanamycin-FITC binding assays. The compound demonstrated potent inhibition of HSP90α and HSP90β with minimal impact on GRP94 and TRAP1.
| Parameter | HSP90α | HSP90β | GRP94 | TRAP1 | HSP70 |
| Ki (nmol/L) | 34.7 | 21.3 | >50,000 | >50,000 | N/A |
| IC50 (µmol/L) | N/A | N/A | N/A | N/A | >200 |
Data sourced from MedChemExpress and Selleck Chemicals.[3][9]
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines. In preclinical studies on adult T-cell leukemia (ATL), this compound achieved IC50 values of less than 0.5 μmol/L in ten ATL-related cell lines and less than 1 μmol/L in primary peripheral blood cells from nine ATL patients, with no toxicity observed in CD4+ lymphocytes from healthy donors.[10][11]
In Vivo Efficacy and Pharmacokinetics
Oral administration of this compound has shown significant antitumor activity in various human tumor xenograft mouse models, including those for non-small cell lung carcinoma, GIST, gastric cancer, and leukemia.[1][9] This antitumor effect is accompanied by the depletion of multiple HSP90 client proteins within the tumor tissue.[9]
Pharmacokinetic studies in animal models have demonstrated good oral bioavailability.
| Species | Oral Bioavailability (%) |
| Mice | ~100 |
| Rats | 69.0 |
| Dogs | 73.9 |
Data sourced from MedChemExpress.[3]
A key feature of this compound's preclinical profile is its favorable tissue distribution, with higher concentrations observed in tumor tissues compared to the retina in rat models.[4][9] This differential distribution is thought to be a major contributor to its reduced ocular toxicity compared to other HSP90 inhibitors.[3][4]
Signaling Pathways Modulated by this compound
By inhibiting HSP90, this compound leads to the degradation of a multitude of client proteins, thereby disrupting several critical oncogenic signaling pathways.
Key Client Proteins and Pathways
-
Receptor Tyrosine Kinases: this compound promotes the degradation of key drivers in GIST, such as KIT and PDGFRA, as well as other important oncoproteins like HER2 and EGFR.[6][7]
-
RAS/RAF/MEK Pathway: this compound leads to a more significant degradation of p-C-Raf and p-MEK1/2 compared to the first-generation HSP90 inhibitor 17-AAG.[3]
-
Androgen Receptor (AR) Signaling: In prostate cancer models, this compound has been shown to overcome resistance to androgen receptor pathway inhibitors by reducing the protein levels of AR, its splice variant AR-V7, and the glucocorticoid receptor (GR).[12] It also inhibits the nuclear translocation of AR and GR.[12]
-
NF-κB Pathway: In preclinical models of adult T-cell leukemia, this compound has been shown to downregulate the NF-κB pathway, particularly in Tax-positive cells.[10][11][13]
-
Tumor Microenvironment Modulation: this compound has been found to selectively reduce the number of regulatory T cells (Tregs) in the tumor microenvironment by degrading STAT5, a key transducer of the IL-2 signaling pathway essential for Treg development and maintenance.[14] This suggests a potential for synergistic effects with immune checkpoint inhibitors.[14]
Clinical Development of this compound
The clinical development of this compound has focused on its evaluation as a monotherapy and in combination with other anticancer agents across various solid tumors.
Phase I Studies
The first-in-human Phase I study of this compound enrolled patients with advanced solid tumors and evaluated different dosing schedules.[8] The study established the maximum tolerated dose (MTD) and recommended dose for further studies.[15] The most common treatment-related adverse events were gastrointestinal disorders, increased creatinine, and elevated liver enzymes.[8] Notably, eye disorders were generally mild (Grade 1).[8] The study also demonstrated preliminary antitumor activity, with partial responses observed in patients with non-small cell lung cancer and GIST.[8]
Phase II and III Trials in GIST
A Phase II trial in Japanese patients with advanced GIST refractory to imatinib, sunitinib, and regorafenib showed promising clinical activity.[1] This led to the pivotal, randomized, double-blind, placebo-controlled Phase III trial (CHAPTER-GIST-301).[7][16][17]
| Endpoint | This compound (n=58) | Placebo (n=28) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 2.8 months | 1.4 months | 0.51 (0.30–0.87) | 0.006 |
| Median Overall Survival (OS) | 13.8 months | Not Reported | 0.42 (0.21–0.85) (crossover-adjusted) | 0.007 |
Data from the CHAPTER-GIST-301 trial.[16][17]
The trial met its primary endpoint, demonstrating a statistically significant improvement in progression-free survival for patients treated with this compound compared to placebo.[6][16][17] Based on these results, this compound was approved in Japan for the treatment of GIST that has progressed after chemotherapy.[2][7]
Ongoing and Future Clinical Investigations
This compound is being investigated in other solid tumors, including gastric cancer and lung cancer, and in combination with other therapies such as nivolumab and imatinib.[1][14][15] The rationale for these combinations is based on preclinical data suggesting synergistic antitumor activity.[1]
Experimental Protocols
HSP90 Inhibition Assay (Geldanamycin-FITC Binding)
This assay is used to determine the inhibitory constant (Ki) of this compound for different HSP90 isoforms.
-
Reagents and Materials:
-
Recombinant human HSP90α, HSP90β, GRP94, and TRAP1 proteins.
-
Geldanamycin-FITC conjugate.
-
This compound (TAS-116) serially diluted to various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate salts and additives).
-
Microplates suitable for fluorescence polarization measurements.
-
-
Procedure:
-
In the wells of a microplate, add the recombinant HSP90 isoform and varying concentrations of this compound.
-
Incubate the mixture for a defined period at a specific temperature to allow for the binding of this compound to HSP90.
-
Add a fixed concentration of Geldanamycin-FITC to each well.
-
Incubate the plate to allow the binding of Geldanamycin-FITC to the unoccupied HSP90 to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader. The binding of the small Geldanamycin-FITC molecule to the large HSP90 protein results in a high polarization signal.
-
The displacement of Geldanamycin-FITC by this compound leads to a decrease in the fluorescence polarization signal.
-
Plot the fluorescence polarization values against the concentration of this compound to generate a competition binding curve.
-
Calculate the IC50 value from the curve, which is then used to determine the Ki value based on the Cheng-Prusoff equation.
-
Western Blot Analysis of HSP90 Client Protein Degradation
This method is used to assess the pharmacodynamic effects of this compound by measuring the levels of HSP90 client proteins in cancer cells.
-
Cell Culture and Treatment:
-
Protein Extraction:
-
Harvest the cells and wash with phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the HSP90 client proteins of interest (e.g., p-C-Raf, p-MEK1/2, KIT, EGFR) and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of the client proteins in treated versus control cells. An increase in the surrogate marker HSP70 is also typically assessed as an indicator of HSP90 inhibition.[9]
-
Conclusion
This compound (TAS-116) is a highly selective and orally active HSP90 inhibitor that has demonstrated significant clinical benefit in patients with advanced GIST. Its discovery and development have been guided by a rational approach to improve upon previous generations of HSP90 inhibitors, particularly in terms of safety and specificity. The unique binding mode of this compound contributes to its favorable preclinical and clinical profile, including reduced ocular toxicity. By targeting a central node in oncogenic signaling, this compound effectively destabilizes multiple cancer-driving proteins, leading to potent antitumor activity. Ongoing research into its efficacy in other malignancies and in combination with other anticancer agents holds the promise of expanding its therapeutic applications in oncology.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound for the treatment of advanced gastrointestinal stromal tumors and other tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Taiho Pharmaceutical's TAS-116, an Oral HSP90 Inhibitor, Shows Significantly Prolonged Progression-Free Survival in Patients with GIST in Phase-III Clinical Trial | 2021 | TAIHO PHARMA [taiho.co.jp]
- 7. Taiho Pharmaceutical Submits New Drug Application for its HSP90 Inhibitor this compound (TAS-116) for GIST | 2021 | TAIHO PHARMA [taiho.co.jp]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. TAS-116 (this compound), a heat shock protein 90 inhibitor, shows efficacy in preclinical models of adult T-cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. TAS‐116 (this compound), a heat shock protein 90 inhibitor, shows efficacy in preclinical models of adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The HSP90 Inhibitor this compound Targets Regulatory T Cells in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. This compound in patients with advanced gastrointestinal stromal tumor (CHAPTER-GIST-301): a randomized, double-blind, placebo-controlled phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Determining the IC50 of Pimitespib in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pimitespib (TAS-116) is a potent, orally available small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1] HSP90 is a highly conserved molecular chaperone that is essential for the stability, conformational maturation, and function of numerous "client" proteins.[2] In cancer cells, HSP90 is often overexpressed and plays a critical role in maintaining the function of oncoproteins that drive tumor growth, proliferation, and survival. These client proteins include mutated kinases, transcription factors, and cell cycle regulators.[3] this compound selectively inhibits the cytosolic isoforms HSP90α and HSP90β by binding to their ATP pocket, which leads to the ubiquitination and subsequent proteasomal degradation of its client proteins.[2][4] This disruption of multiple oncogenic signaling pathways simultaneously makes HSP90 an attractive therapeutic target.
This application note provides a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. It includes detailed protocols for cell viability assays, confirmation of the mechanism of action through Western blotting, and validation of protein interactions via co-immunoprecipitation.
HSP90 Signaling and Mechanism of this compound Action
HSP90, in its ATP-bound state, forms a multi-protein chaperone complex that correctly folds and stabilizes oncogenic client proteins. This compound competitively inhibits ATP binding at the N-terminal domain of HSP90. This prevents the chaperone from adopting its active conformation, leaving the client protein unfolded and unstable. The unstable client protein is then targeted by the ubiquitin-proteasome pathway for degradation, leading to the simultaneous downregulation of multiple signaling pathways crucial for cancer cell survival.[2][5]
This compound IC50 Data in Cancer Cell Lines
The IC50 values of this compound have been determined across a variety of cancer cell lines, demonstrating its broad anti-proliferative activity.
| Cancer Type | Cell Line | This compound IC50 (µM) | Assay Duration | Assay Type | Reference |
| Breast Cancer | HCC1428 | 0.17 | 144 h | CellTiter-Glo 2.0 | [6][7] |
| Breast Cancer | HCC1937 | 0.20 | 144 h | CellTiter-Glo 2.0 | [6][7] |
| Breast Cancer | MDA-MB-231 | 0.13 | 144 h | CellTiter-Glo 2.0 | [6][7] |
| Breast Cancer | MDA-MB-453 | 0.12 | 144 h | CellTiter-Glo 2.0 | [6][7] |
| Breast Cancer | MDA-MB-468 | 0.20 | 144 h | CellTiter-Glo 2.0 | [6][7] |
| Breast Cancer | BT-474 | 0.12 | 144 h | CellTiter-Glo 2.0 | [6][7] |
| Breast Cancer | SK-BR-3 | 0.14 | 144 h | CellTiter-Glo 2.0 | [6][7] |
| Breast Cancer | T-47D | 0.14 | 144 h | CellTiter-Glo 2.0 | [6][7] |
| Adult T-cell Leukemia | ATL-related (10 lines) | < 0.5 | 72 h | CellTiter-Glo | [8][9] |
| Adult T-cell Leukemia | Primary ATL cells (9 samples) | < 1.0 | 72 h | MTS Assay | [8][9] |
Experimental Protocols
The following section details the protocols for determining this compound's IC50 and confirming its mechanism of action.
Protocol 1: Cell Viability Assay for IC50 Determination (CellTiter-Glo®)
This protocol is a homogeneous "add-mix-measure" assay that determines the number of viable cells by quantifying ATP, an indicator of metabolic activity.[10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® 2.0 or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)[11]
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into opaque-walled 96-well plates at a pre-determined optimal density (e.g., 1,000–5,000 cells/well) in 100 µL of culture medium.[12]
-
Include wells with medium only for background measurement.
-
Incubate the plates for 24 hours at 37°C, 5% CO2 to allow cells to attach.[12]
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium from the stock solution. A typical concentration range would be 1 nM to 10 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (e.g., 0.1% DMSO) wells.
-
-
Incubation:
-
Incubate the plates for the desired time period (e.g., 72 or 144 hours) at 37°C, 5% CO2.[6]
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[13][14]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13][14]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[13][14]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]
-
Record luminescence using a plate luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log concentration of this compound and use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 2: Western Blot Analysis of HSP90 Client Protein Degradation
This protocol confirms that this compound's cytotoxic effect is due to the degradation of HSP90 client proteins.[2]
Materials:
-
Cells treated with this compound (at IC50 and multiples of IC50) and vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AKT, anti-CDK4, anti-C-RAF, anti-HSP70, anti-GAPDH)[15]
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis:
-
Culture and treat cells in 6-well plates with vehicle and various concentrations of this compound for 24 hours.[15]
-
Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.[15]
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[15]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HSP90 client proteins (e.g., AKT, C-RAF) and markers of HSP90 inhibition (e.g., HSP70) overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.[15]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Expected Outcome: A dose-dependent decrease in the levels of HSP90 client proteins and an increase in HSP70 expression should be observed in this compound-treated cells compared to the control.[2][4]
-
Protocol 3: Co-Immunoprecipitation (Co-IP) to Verify HSP90-Client Protein Interaction
This protocol is used to isolate HSP90 and its interacting client proteins, confirming their physical association within the cell.[16][17]
Materials:
-
Cultured cancer cells
-
Ice-cold PBS
-
Non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease inhibitors)[16]
-
Anti-HSP90 antibody and a negative control IgG antibody
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (similar to lysis buffer)
-
Elution buffer (e.g., Laemmli sample buffer)
Procedure:
-
Cell Lysate Preparation:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells with a gentle, non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.[17] Incubate on ice.
-
Centrifuge to pellet debris and collect the supernatant (lysate).
-
-
Pre-clearing Lysate (Optional):
-
To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C.[17]
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by resuspending them in Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the eluted proteins by Western blot as described in Protocol 2, probing for a known HSP90 client protein (e.g., AKT, C-RAF).
-
Expected Outcome: The client protein should be detected in the sample immunoprecipitated with the HSP90 antibody but not in the negative control IgG sample, confirming their interaction.
-
References
- 1. This compound, an HSP90 Inhibitor, Enhances the Efficacy of PARP Inhibitors in PARP Inhibitor-Insensitive Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an HSP90 Inhibitor, Enhances the Efficacy of PARP Inhibitors in PARP Inhibitor‐Insensitive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TAS‐116 (this compound), a heat shock protein 90 inhibitor, shows efficacy in preclinical models of adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TAS-116 (this compound), a heat shock protein 90 inhibitor, shows efficacy in preclinical models of adult T-cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 11. promega.com [promega.com]
- 12. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 13. promega.com [promega.com]
- 14. ch.promega.com [ch.promega.com]
- 15. mdpi.com [mdpi.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols: Unveiling the Effects of Pimitespib on Hsp90 Client Proteins via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pimitespib (TAS-116) is a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncogenic proteins.[1][2] By inhibiting Hsp90, this compound triggers the degradation of these "client proteins," leading to cell cycle arrest and apoptosis in cancer cells.[1][3] This application note provides a detailed protocol for utilizing Western blot analysis to investigate the in vitro effects of this compound on the expression levels of key Hsp90 client proteins. The protocol is designed to be a comprehensive guide for researchers in oncology and drug development, enabling the robust assessment of this compound's mechanism of action.
Introduction
Hsp90 is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by facilitating the proper folding, stability, and activity of a diverse array of client proteins.[1][4] In cancer cells, Hsp90 is often overexpressed and is essential for the function of numerous proteins that drive malignant transformation and progression, including receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., AKT, RAF-1), and cell cycle regulators.[3][5]
This compound is an orally active, selective inhibitor of Hsp90α and Hsp90β.[2][3] Its mechanism of action involves binding to the ATP-binding pocket in the N-terminal domain of Hsp90, which inhibits its chaperone function and leads to the ubiquitin-proteasome-mediated degradation of its client proteins.[3] This targeted degradation of oncoproteins makes Hsp90 an attractive therapeutic target, and this compound has shown promising anti-tumor activity in various cancer models.[6][7][8]
Western blotting is a fundamental and widely used technique to detect and quantify the expression of specific proteins in a complex biological sample.[9] This method is indispensable for validating the efficacy of Hsp90 inhibitors like this compound by demonstrating a dose- and time-dependent decrease in the levels of its client proteins. This application note provides a detailed protocol for performing a Western blot analysis to assess the degradation of key Hsp90 client proteins following treatment with this compound.
Hsp90 Signaling Pathway and this compound's Mechanism of Action
Caption: Hsp90 cycle and this compound's inhibitory action.
Experimental Protocol: Western Blot for Hsp90 Client Proteins
This protocol outlines the steps for treating cancer cells with this compound, preparing cell lysates, and performing a Western blot to detect changes in Hsp90 client protein levels.
Materials and Reagents
-
Cell Lines: Appropriate cancer cell line (e.g., breast cancer cell lines HCC1428 or MDA-MB-231 for BRCA1/2 and RAD51 analysis[10], or other cell lines known to be sensitive to Hsp90 inhibition).
-
This compound (TAS-116): Prepare a stock solution in DMSO.
-
Cell Culture Medium: As required for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x): (250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol).
-
SDS-PAGE Gels: Precast or hand-cast polyacrylamide gels of appropriate percentage for the target proteins.
-
Running Buffer (1x): (25 mM Tris, 192 mM glycine, 0.1% SDS).
-
Transfer Buffer (1x): (25 mM Tris, 192 mM glycine, 20% methanol).
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Specific antibodies against Hsp90 client proteins of interest (e.g., HER2, AKT, RAF-1, BRCA1, BRCA2, RAD51) and a loading control (e.g., GAPDH, β-actin, or tubulin).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate (ECL)
-
Imaging System: For detection of chemiluminescence.
Experimental Workflow
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound, an HSP90 Inhibitor, Enhances the Efficacy of PARP Inhibitors in PARP Inhibitor-Insensitive Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Taiho Pharmaceutical Obtains Approval to Manufacture and Market HSP90 inhibitor Jeselhy® Tablets 40 mg (this compound) for Gastrointestinal Stromal Tumor (GIST) | 2022 | TAIHO PHARMA [taiho.co.jp]
- 6. TAS‐116 (this compound), a heat shock protein 90 inhibitor, shows efficacy in preclinical models of adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound for the treatment of advanced gastrointestinal stromal tumors and other tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, an HSP90 Inhibitor, Enhances the Efficacy of PARP Inhibitors in PARP Inhibitor‐Insensitive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Pimitespib (TAS-116) in Murine Models: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of Pimitespib (TAS-116), an orally available Heat Shock Protein 90 (HSP90) inhibitor, in various mouse models of cancer. The following sections detail the mechanism of action, established dosages, administration protocols, and relevant experimental methodologies to guide researchers in designing their in vivo studies.
Mechanism of Action
This compound is a potent and selective inhibitor of HSP90, a molecular chaperone crucial for the conformational stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and signaling.[1] By binding to the ATP-binding pocket in the N-terminal domain of HSP90, this compound disrupts the chaperone cycle.[2] This leads to the ubiquitination and subsequent proteasomal degradation of HSP90 client proteins, including key oncogenic drivers such as KIT, HER2, EGFR, AKT, C-Raf, and MEK1/2.[2][3][4][5] The degradation of these proteins inhibits downstream signaling pathways, such as the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, ultimately leading to apoptosis and tumor growth inhibition.[2]
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: Mechanism of this compound action on the HSP90 chaperone cycle.
Dosage and Administration in Murine Models
This compound is orally bioavailable and has demonstrated significant antitumor activity in a variety of mouse xenograft and allograft models.[2][4] The optimal dosage and administration schedule can vary depending on the tumor model and the experimental endpoint. Below is a summary of reported dosages and their observed effects.
| Mouse Model | Cancer Type | This compound Dosage | Administration Route & Schedule | Vehicle | Key Findings | Reference |
| SCID Mice | Adult T-cell Leukemia (ATL) Xenograft (HuT-102, Su9T01 cells) | 10 mg/kg and 14 mg/kg | Oral, daily for 28 days | 0.5% hydroxypropyl methylcellulose | Significant tumor growth inhibition; complete tumor elimination in some mice at 14 mg/kg. | [6] |
| Nude Mice | Multiple Myeloma (MM) Xenograft | 10 mg/kg and 15 mg/kg | Oral, daily for 38 days | Not specified | Enhanced growth inhibition and significantly longer median overall survival compared to vehicle. | [3] |
| Nude Mice | Non-Small Cell Lung Carcinoma (NSCLC) Xenograft (NCI-H1975) | 3.6, 7.1, and 14.0 mg/kg | Oral, daily | Not specified | Dose-dependent antitumor activity. | [3] |
| Knock-in Mice | Gastrointestinal Stromal Tumor (GIST) (KIT-Asp818Tyr mutation) | Not specified (oral administration) | Oral, once daily for 5 consecutive days, followed by 2 days off, for 4 weeks | Not specified | Significantly smaller tumor volume, lower Ki-67 index, and higher apoptosis compared to vehicle. | [7] |
| BALB/c-nu/nu Mice | HeLa Xenograft (in combination with radiotherapy) | 20 mg/kg | Intraperitoneal, three times daily before irradiation | Not specified | Delayed tumor growth when combined with carbon ion radiotherapy. | [8] |
| Mice | Hydrochloric acid-induced pulmonary fibrosis | 3.5, 7, and 14 mg/kg | Oral, 5 times/week | Not specified | 7 mg/kg was identified as the optimal therapeutic dose to ameliorate inflammation and fibrosis. | [9] |
Experimental Protocols
Xenograft Tumor Model Protocol
This protocol outlines a general procedure for establishing and treating subcutaneous xenograft tumors in mice.
Caption: A typical experimental workflow for a xenograft mouse model.
Methodology:
-
Cell Culture: Culture the desired human cancer cell line (e.g., HuT-102 for ATL, NCI-H1975 for NSCLC) under standard conditions.
-
Animal Models: Utilize immunodeficient mice, such as SCID (for hematopoietic tumors) or BALB/c nude mice (for solid tumors), typically 6-8 weeks old.[6][8]
-
Tumor Inoculation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium, such as sterile saline or a mixture with Matrigel, to a final concentration of approximately 5 x 10^6 cells per 100 µL.[6]
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., approximately 100 mm³), randomize the mice into treatment and control groups.[6]
-
-
This compound Preparation and Administration:
-
Preparation: For oral administration, this compound can be suspended in a vehicle such as 0.5% hydroxypropyl methylcellulose in water.[6] For intraperitoneal injection, a different formulation may be required.
-
Administration: Administer this compound or the vehicle control to the respective groups according to the chosen dosage and schedule (e.g., daily oral gavage).
-
-
Monitoring and Endpoints:
-
Measure tumor volume and mouse body weight regularly (e.g., twice weekly) to assess efficacy and toxicity.[8]
-
At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis.
-
-
Pharmacodynamic Analysis:
-
To assess the in vivo mechanism of action, tumor lysates can be analyzed by Western blotting to measure the levels of HSP90 client proteins (e.g., KIT, AKT) and markers of HSP90 inhibition (e.g., HSP70 induction).[2][4]
-
Immunohistochemistry can be performed on tumor sections to evaluate markers of proliferation (e.g., Ki-67) and apoptosis.[7]
-
Pharmacokinetic Studies
Pharmacokinetic studies in mice have shown that this compound is rapidly absorbed after oral administration, with a bioavailability of nearly 100%.[3][4] It has a moderate terminal elimination half-life, which varies with the dose.[3] Notably, this compound exhibits preferential distribution to tumor tissue over the retina, which may contribute to its favorable ocular safety profile compared to other HSP90 inhibitors.[2][3]
Conclusion
This compound has demonstrated robust preclinical efficacy in a range of murine cancer models. The provided data and protocols offer a foundation for researchers to design and execute in vivo studies to further investigate the therapeutic potential of this HSP90 inhibitor. Careful consideration of the specific tumor model, desired endpoints, and appropriate control groups is essential for obtaining meaningful and reproducible results.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Taiho Pharmaceutical's TAS-116, an Oral HSP90 Inhibitor, Shows Significantly Prolonged Progression-Free Survival in Patients with GIST in Phase-III Clinical Trial | 2021 | TAIHO PHARMA [taiho.co.jp]
- 6. TAS‐116 (this compound), a heat shock protein 90 inhibitor, shows efficacy in preclinical models of adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is effective on cecal GIST in a mouse model of familial GISTs with KIT-Asp820Tyr mutation through KIT signaling inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TAS-116, a novel Hsp90 inhibitor, selectively enhances radio-sensitivity of human cancer cells to X-rays and carbon ion radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Optimizing antidotal treatment with the oral HSP90 inhibitor TAS-116 against hydrochloric acid-induced pulmonary fibrosis in mice [frontiersin.org]
Application Notes and Protocols for In Vivo Imaging of Pimitespib-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimitespib (trade name Jeselhy®), also known as TAS-116, is a potent and selective oral inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell survival, proliferation, and signaling.[1] this compound's mechanism of action involves the inhibition of HSP90, leading to the degradation of these client proteins and subsequent antitumor effects.[1][3] It is approved in Japan for the treatment of gastrointestinal stromal tumors (GIST) that have progressed after chemotherapy.[2]
These application notes provide a comprehensive overview of in vivo imaging protocols relevant to the study of this compound's effects on tumors. The protocols are designed to enable researchers to non-invasively monitor treatment response, understand the pharmacodynamics of this compound, and assess its efficacy in preclinical models.
Mechanism of Action and Signaling Pathway
This compound binds to the ATP-binding pocket in the N-terminal domain of HSP90, inhibiting its chaperone activity. This leads to the misfolding and subsequent ubiquitin-proteasome-mediated degradation of HSP90 client proteins. Key oncogenic client proteins affected by this compound include KIT, PDGFRA, HER2, and EGFR, which are crucial drivers in various cancers, including GIST.[4] The inhibition of these proteins disrupts downstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, ultimately leading to cell cycle arrest and apoptosis.[3][5]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound (TAS-116)
| Cell Line | Cancer Type | IC50 (μmol/L) | Reference |
|---|---|---|---|
| Various ATL-related cell lines | Adult T-cell Leukemia/Lymphoma | < 0.5 | [5] |
| Primary ATL patient cells | Adult T-cell Leukemia/Lymphoma | < 1.0 |[5] |
Table 2: Clinical Efficacy of this compound in Advanced GIST
| Parameter | This compound | Placebo | Hazard Ratio (95% CI) | p-value | Reference |
|---|---|---|---|---|---|
| Median Progression-Free Survival (PFS) | 2.8 months | 1.4 months | 0.51 (0.30-0.87) | 0.006 | [2][3] |
| Median Overall Survival (OS) | 11.5 months | Not Reached | - | - | [6] |
| 12-week Progression-Free Rate | 73.4% | - | - | - |[6] |
Experimental Protocols
General Experimental Workflow for In Vivo Imaging
The following diagram outlines a typical workflow for an in vivo imaging study of this compound in a tumor xenograft model.
Protocol 1: Bioluminescence Imaging (BLI) for Tumor Growth Monitoring
This protocol is designed to non-invasively monitor the effect of this compound on the growth of luciferase-expressing tumors.
1. Cell Line Preparation:
- Select a relevant tumor cell line (e.g., GIST-T1 for gastrointestinal stromal tumors).
- Transduce the cells with a lentiviral vector encoding a luciferase reporter gene (e.g., firefly luciferase).
- Select a stable, high-expressing clone using antibiotic selection and in vitro bioluminescence assay.
2. Animal Model:
- Use immunodeficient mice (e.g., NOD/SCID or nude mice) to prevent rejection of human tumor xenografts.
- Implant 1-5 x 10^6 luciferase-expressing tumor cells subcutaneously or orthotopically.
- Monitor tumor growth by caliper measurements and/or baseline BLI.
3. This compound Administration:
- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
- Administer this compound orally at a clinically relevant dose (e.g., 160 mg/day, adjusted for mouse body weight) on a 5-days-on/2-days-off schedule.[6] The control group receives the vehicle.
4. Bioluminescence Imaging:
- Image mice at regular intervals (e.g., twice weekly).
- Inject mice intraperitoneally with D-luciferin (e.g., 150 mg/kg).
- After 10-15 minutes, anesthetize the mice and place them in an in vivo imaging system (e.g., IVIS Spectrum).
- Acquire bioluminescent images with an exposure time of 1-60 seconds, depending on signal intensity.
- Quantify the bioluminescent signal (total flux in photons/second) from a region of interest (ROI) drawn around the tumor.
5. Data Analysis:
- Plot the mean bioluminescent signal intensity for each group over time to visualize tumor growth kinetics.
- Perform statistical analysis to compare the tumor growth between the this compound-treated and vehicle control groups.
Protocol 2: Positron Emission Tomography (PET) for Pharmacodynamic Assessment
This protocol aims to non-invasively assess the pharmacodynamic effects of this compound by imaging the expression of an HSP90 client protein, such as HER2.
1. Animal Model and Tumor Induction:
- Use a tumor model that overexpresses a key HSP90 client protein (e.g., BT-474 breast cancer xenografts for HER2).
- Establish tumors in immunodeficient mice as described in Protocol 1.
2. Radiotracer:
- Use a radiolabeled probe targeting the client protein of interest. For example, for HER2, ⁶⁸Ga-DOTA-F(ab')₂-trastuzumab can be used.[7]
3. This compound Treatment:
- Administer this compound or vehicle to tumor-bearing mice as described in Protocol 1.
4. PET/CT Imaging:
- Perform baseline PET/CT scans before initiating treatment.
- Conduct follow-up scans at various time points after this compound administration (e.g., 24h, 48h, 72h) to monitor changes in client protein expression.
- Inject the radiotracer intravenously via the tail vein.
- Acquire dynamic or static PET images at a suitable time post-injection (e.g., 1-2 hours for antibody fragments).
- Perform a CT scan for anatomical co-registration.
5. Data Analysis:
- Reconstruct PET images and draw ROIs around the tumor and reference tissues.
- Calculate the radiotracer uptake in the tumor, often expressed as the percentage of injected dose per gram of tissue (%ID/g).
- Compare the tumor uptake before and after this compound treatment to quantify the change in client protein expression.
Protocol 3: Fluorescence Imaging for Tumor Microenvironment and Angiogenesis
This protocol allows for the visualization of this compound's effects on the tumor vasculature and other components of the tumor microenvironment.
1. Animal and Tumor Model:
- Use transgenic mice expressing a fluorescent protein in their vasculature (e.g., Tie2-GFP mice) or utilize fluorescently labeled antibodies against endothelial markers (e.g., CD31).
- Implant tumor cells expressing a different colored fluorescent protein (e.g., RFP-expressing tumor cells in a GFP mouse) to distinguish tumor cells from the host vasculature.[8]
2. This compound Treatment:
- Treat the tumor-bearing mice with this compound or vehicle as previously described.
3. In Vivo and Ex Vivo Fluorescence Imaging:
- Perform intravital microscopy on anesthetized mice to visualize blood flow and vessel morphology in real-time.
- Alternatively, use a whole-body fluorescence imaging system to non-invasively monitor changes in tumor fluorescence and vascularity.
- At the end of the study, excise the tumors and perform ex vivo fluorescence microscopy on fresh or fixed tissue sections for higher resolution imaging of the tumor microvasculature.
4. Data Analysis:
- Quantify changes in vessel density, diameter, and tortuosity in response to this compound treatment.
- Analyze the spatial relationship between tumor cells and the surrounding vasculature.
Conclusion
The in vivo imaging protocols described provide a framework for the preclinical evaluation of this compound. By employing techniques such as bioluminescence, PET, and fluorescence imaging, researchers can gain valuable insights into the antitumor activity, pharmacodynamics, and mechanism of action of this novel HSP90 inhibitor. These non-invasive approaches can accelerate the development and optimization of this compound and other HSP90-targeted therapies.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound for the treatment of advanced gastrointestinal stromal tumors and other tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Taiho Pharmaceutical's TAS-116, an Oral HSP90 Inhibitor, Shows Significantly Prolonged Progression-Free Survival in Patients with GIST in Phase-III Clinical Trial | 2021 | TAIHO PHARMA [taiho.co.jp]
- 5. TAS‐116 (this compound), a heat shock protein 90 inhibitor, shows efficacy in preclinical models of adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of TAS-116, an oral inhibitor of heat shock protein 90, in patients with metastatic or unresectable gastrointestinal stromal tumour refractory to imatinib, sunitinib and regorafenib: a phase II, single-arm trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imaging the pharmacodynamics of HER2 degradation in response to Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual-color fluorescence imaging distinguishes tumor cells from induced host angiogenic vessels and stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Management of Pimitespib-Induced Diarrhea in Mouse Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing diarrhea induced by the HSP90 inhibitor, Pimitespib, in mouse models.
Frequently Asked Questions (FAQs)
Q1: Why is diarrhea a common side effect of this compound treatment?
A1: this compound is a potent inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone crucial for the stability and function of numerous proteins, including many involved in cell growth and survival.[1] While this is beneficial for its anti-cancer effects, HSP90 also plays a role in maintaining the health of intestinal epithelial cells.[2][3] Inhibition of HSP90 can lead to the degradation of client proteins essential for the integrity of the intestinal barrier, potentially causing necroptosis (a form of programmed cell death) of intestinal epithelial cells, which manifests as diarrhea.[4]
Q2: At what point during my this compound study should I expect to see diarrhea in my mouse models?
A2: The onset of diarrhea can vary depending on the this compound dose, the mouse strain, and the overall health of the animals. However, in clinical trials, diarrhea was one of the most common treatment-related adverse events, often occurring early in the treatment course.[5][6] It is crucial to monitor your mice daily from the first day of this compound administration.
Q3: What is the first-line treatment for managing this compound-induced diarrhea in mice?
A3: Loperamide is the standard first-line treatment for chemotherapy-induced diarrhea and is recommended for managing this compound-induced diarrhea in mouse models.[7][8] It acts by slowing intestinal motility, which allows for more time for fluid and electrolyte absorption.[8]
Q4: When should I consider dose-reducing or discontinuing this compound due to diarrhea?
A4: In clinical studies, dose interruptions and reductions were common strategies for managing moderate to severe diarrhea.[9] If diarrhea is severe (e.g., Grade 3 or 4, see Diarrhea Assessment Protocol below), persistent despite loperamide treatment, or associated with significant weight loss or dehydration, a dose reduction or temporary discontinuation of this compound should be considered in consultation with the study director and veterinary staff. In a phase III trial, treatment-related adverse events, including diarrhea, led to discontinuation in a small percentage of patients.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Mild to Moderate Diarrhea (Grade 1-2) | This compound's effect on intestinal epithelium. | - Initiate loperamide treatment as per the recommended protocol. - Ensure ad libitum access to hydration (water and/or electrolyte solution). - Monitor stool consistency and animal weight daily. |
| Severe Diarrhea (Grade 3-4) | High sensitivity to this compound, incorrect dosing, or complications. | - Immediately administer loperamide. - Provide subcutaneous or intraperitoneal fluids for rehydration. - Consider a dose reduction or temporary discontinuation of this compound. - Consult with veterinary staff for supportive care. |
| Diarrhea persists despite loperamide treatment for 48 hours | Loperamide refractory diarrhea. | - Consider alternative anti-diarrheal agents like octreotide, although this is a second-line treatment and should be discussed with a veterinarian.[10] - Re-evaluate the this compound dose. |
| Significant weight loss (>15%) accompanying diarrhea | Dehydration and malnutrition due to fluid loss and reduced nutrient absorption. | - Provide nutritional support (e.g., palatable, high-energy food). - Administer parenteral fluids. - Temporarily suspend this compound treatment until the animal stabilizes. |
| Animal appears lethargic or moribund | Severe dehydration, electrolyte imbalance, or systemic toxicity. | - Euthanize the animal according to IACUC approved guidelines. - Perform a necropsy to investigate the cause if necessary. |
Quantitative Data Summary
Table 1: Incidence of Diarrhea in this compound Clinical Trials
| Study Phase | This compound Dose/Schedule | Incidence of All-Grade Diarrhea | Incidence of Grade ≥3 Diarrhea | Reference |
| Phase III (CHAPTER-GIST-301) | 160 mg/day (5 days on/2 days off) | 74.1% | 13.8% | [5] |
| Expanded Access Program | 160 mg/day (5 days on/2 days off) | 73.9% | One patient (out of 23) had Grade 3 | [6] |
| Phase II | 160 mg/day (5 days on/2 days off) | 80.0% | Not specified | [11] |
| Phase I | Various schedules | 53.3% - 92.3% | 10.0% | [11][12] |
Table 2: Loperamide Efficacy in Chemotherapy-Induced Diarrhea (Supportive Data)
| Chemotherapy Agent | Loperamide Regimen | Outcome | Reference |
| Irinotecan | High-dose loperamide | Reduced incidence of diarrhea from 80% to 9% in some studies. | [7] |
| Neratinib | Prophylactic loperamide (16 mg tapering to 6-8 mg/day) | Reduced Grade 3 diarrhea to 16% from 39.9% without prophylaxis. | [13][14] |
| 5-Fluorouracil | Standard-dose loperamide vs. Octreotide | 30% resolution of Grade 3/4 diarrhea with loperamide vs. 80% with octreotide. | [7] |
Experimental Protocols
Protocol 1: Assessment of Diarrhea in Mice
This protocol provides a standardized method for observing and scoring diarrhea in mice treated with this compound.
Materials:
-
Clean cages
-
Digital scale for weighing mice
-
Observation log
Procedure:
-
House mice in clean cages with white bedding for easy observation of feces.
-
Observe each mouse at least once daily, at the same time each day.
-
Record the consistency of the feces for each mouse using the following scoring system:
| Score | Description |
| 0 | Normal, well-formed pellets |
| 1 | Soft, formed pellets |
| 2 | Pasty, semi-liquid stool that does not form a pellet |
| 3 | Watery, liquid stool |
-
Record the body weight of each mouse daily.
-
Note any other clinical signs of distress, such as lethargy, ruffled fur, or hunched posture.
Protocol 2: Management of this compound-Induced Diarrhea with Loperamide
This protocol outlines a strategy for the therapeutic intervention of this compound-induced diarrhea in mice using loperamide.
Materials:
-
Loperamide hydrochloride solution (e.g., 0.2 mg/mL in a palatable vehicle)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prophylactic Treatment (Optional, for studies with expected high incidence of severe diarrhea):
-
Based on clinical data for other kinase inhibitors, a prophylactic approach can be considered.[13]
-
Administer loperamide at a dose of 1-2 mg/kg orally, once or twice daily, starting on the first day of this compound treatment.
-
-
Therapeutic Treatment (Initiate upon observation of diarrhea):
-
Upon observing a diarrhea score of ≥ 2, initiate loperamide treatment.
-
Administer an initial loading dose of loperamide at 2 mg/kg orally.
-
Follow with a maintenance dose of 1 mg/kg orally every 2-4 hours or after each observed loose stool, not to exceed 8-16 mg/kg/day. The exact frequency should be adjusted based on the severity of the diarrhea.[15][16]
-
Continue loperamide treatment until the stool consistency returns to normal (Score 0 or 1) for at least 12 hours.[8]
-
-
Supportive Care:
-
Ensure mice have free access to drinking water. Consider providing a hydrogel pack or electrolyte solution in the water bottle to prevent dehydration.
-
Monitor body weight daily. If a mouse loses more than 15% of its initial body weight, consider subcutaneous or intraperitoneal fluid administration (e.g., sterile saline or Lactated Ringer's solution) and temporary suspension of this compound treatment.
-
Visualizations
Caption: this compound-induced diarrhea signaling pathway.
Caption: Experimental workflow for managing this compound-induced diarrhea.
References
- 1. This compound for the treatment of advanced gastrointestinal stromal tumors and other tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for enhanced cytoprotective function of HSP90-overexpressing small intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heat shock protein 90β inhibits apoptosis of intestinal epithelial cells induced by hypoxia through stabilizing phosphorylated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gambogic acid targets HSP90 to alleviate DSS-induced colitis via inhibiting the necroptosis of intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in patients with advanced gastrointestinal stromal tumor (CHAPTER-GIST-301): a randomized, double-blind, placebo-controlled phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound in patients with advanced gastrointestinal stromal tumors in Japan: an expanded access program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemotherapy-Induced Diarrhea: Options for Treatment and Prevention [jhoponline.com]
- 8. Managing Chemotherapy-Induced Diarrhea: Efficacy of Interventions for Cancer Patients – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. mdpi.com [mdpi.com]
- 10. Chemotherapy-induced diarrhea: pathophysiology, frequency and guideline-based management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. An open-label, crossover study to compare different formulations and evaluate effect of food on pharmacokinetics of this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. onclive.com [onclive.com]
- 15. Loperamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
Technical Support Center: Off-Target Effects of Pimitespib in Proteomic Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the HSP90 inhibitor, Pimitespib. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during proteomic analyses of this compound's off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and off-targets of this compound?
A1: this compound is a highly selective inhibitor of the cytosolic isoforms of Heat Shock Protein 90, specifically HSP90α and HSP90β. It exhibits significantly lower binding affinity for other HSP90 paralogs, such as the endoplasmic reticulum-resident GRP94 and the mitochondrial TRAP1, indicating high on-target specificity.[1] One of the most well-characterized off-target effects of this compound is the degradation of Signal Transducer and Activator of Transcription 5 (STAT5).[2] This degradation has been shown to impact the proliferation and function of regulatory T cells (Tregs).[2] While comprehensive, unbiased proteomic screens for this compound off-targets are not widely published in the form of extensive protein lists, its clinical side effects, such as diarrhea, fatigue, and potential for cardiac effects, may be indicative of interactions with other proteins.[3][4]
Q2: How can I experimentally validate potential off-target interactions of this compound in my cellular model?
A2: Several robust methods can be employed to validate potential off-target interactions of this compound. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct binding of this compound to a protein of interest in a cellular context.[5] A positive thermal shift, indicating protein stabilization upon drug binding, is a strong indicator of a direct interaction. For a broader, unbiased view, Thermal Proteome Profiling (TPP) can assess changes in the thermal stability of thousands of proteins simultaneously.[6][7][8] Additionally, affinity purification-mass spectrometry (AP-MS) can be used to pull down proteins that bind to an immobilized form of this compound.[9] Subsequent Western blotting for the candidate protein can then confirm the interaction.
Q3: My proteomic study shows changes in protein abundance after this compound treatment. How can I distinguish between direct off-target binding and indirect downstream effects?
A3: Differentiating between direct binding and downstream signaling effects is a critical step in off-target analysis. As mentioned, CETSA and TPP are excellent methods for identifying direct binding partners.[5][6][7][8] If a protein's thermal stability is altered in the presence of this compound, it is likely a direct target. In contrast, changes in protein abundance without a corresponding thermal shift are more likely to be indirect, downstream consequences of this compound's activity on its primary or other direct off-targets. For example, the degradation of STAT5 by this compound leads to downstream changes in the expression of genes regulated by STAT5.[2] Time-course experiments can also be informative; direct binding effects are typically observed shortly after drug treatment, while changes in protein expression often occur over a longer period.
Q4: Are there any known signaling pathways significantly affected by this compound's off-target activity?
A4: Yes, the most prominently described signaling pathway affected by a this compound off-target is the IL-2/STAT5 pathway in regulatory T cells.[2] this compound has been shown to induce the degradation of STAT5, a key transducer of Interleukin-2 (IL-2) signaling.[2] This disruption leads to reduced expression of FOXP3, a master regulator of Treg cell function, thereby impairing their immunosuppressive activity.[2] This off-target effect is of significant interest for its potential to enhance anti-tumor immunity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the proteomic analysis of this compound.
Cellular Thermal Shift Assay (CETSA)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No thermal shift observed for a suspected off-target. | 1. The protein is not a direct binder of this compound. 2. The binding of this compound does not induce a significant change in the protein's thermal stability. 3. Insufficient drug concentration or incubation time. 4. The protein is of low abundance or has low antibody affinity. | 1. Confirm the interaction using an orthogonal method like affinity purification. 2. This is a known limitation of CETSA; not all binding events cause a thermal shift. 3. Optimize this compound concentration and incubation time. A dose-response and time-course experiment is recommended. 4. Overexpress the protein of interest or use a more sensitive detection method. |
| High variability between replicates. | 1. Inconsistent heating or cooling of samples. 2. Uneven cell lysis. 3. Pipetting errors. | 1. Ensure uniform and precise temperature control using a PCR cycler with a thermal gradient function.[10] 2. Optimize lysis conditions and ensure complete cell disruption. 3. Use calibrated pipettes and perform careful, consistent pipetting. |
| Protein degradation observed at lower temperatures. | 1. Presence of active proteases in the cell lysate. 2. The protein is inherently unstable. | 1. Add a fresh protease inhibitor cocktail to all buffers.[10] 2. Minimize the time between cell lysis and the heating step. |
Affinity Purification-Mass Spectrometry (AP-MS)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High background of non-specific protein binding. | 1. Insufficient washing of the affinity matrix. 2. Hydrophobic or ionic interactions of proteins with the matrix or linker. 3. This compound is not properly immobilized. | 1. Increase the number and stringency of wash steps. Consider including a low concentration of detergent in the wash buffers. 2. Optimize the salt concentration and detergent in the lysis and wash buffers. 3. Verify the successful immobilization of this compound onto the beads using an appropriate analytical method. |
| Low yield of putative off-target proteins. | 1. The binding affinity of this compound to the off-target is weak. 2. The off-target protein is of low abundance. 3. Harsh elution conditions are denaturing the protein or disrupting the interaction. | 1. Use a higher concentration of cell lysate or a larger amount of affinity matrix. 2. Consider using a cell line that overexpresses the protein of interest. 3. Optimize elution conditions. A competitive elution with free this compound or a milder pH elution followed by immediate neutralization can be tested. |
| Failure to identify known on-target (HSP90) or off-target (STAT5) proteins. | 1. Inefficient pulldown of the target protein. 2. The protein was lost during sample preparation for mass spectrometry. | 1. Confirm the presence of HSP90 and STAT5 in the input lysate by Western blot. Optimize lysis and binding conditions. 2. Review and optimize the protein digestion and peptide cleanup steps. |
Quantitative Data Summary
While comprehensive, publicly available quantitative proteomics datasets on this compound off-targets are limited, the following table provides an illustrative summary of potential off-target interactions based on preclinical evidence and the known selectivity profile of the drug. The binding affinities (Kd) for the primary targets are established, while the affinities for potential off-targets are hypothetical and would require experimental validation.
| Protein | Protein Family/Function | On/Off-Target | Binding Affinity (Kd) | Method of Identification | Potential Implication |
| HSP90α | Molecular Chaperone | On-Target | ~5-20 nM | Biochemical Assays | Inhibition of cancer cell survival and proliferation |
| HSP90β | Molecular Chaperone | On-Target | ~5-20 nM | Biochemical Assays | Inhibition of cancer cell survival and proliferation |
| STAT5 | Transcription Factor | Off-Target | Not Determined (Induces Degradation) | Western Blot, Functional Assays | Immunomodulation, reduced Treg function[2] |
| Hypothetical Kinase X | Protein Kinase | Potential Off-Target | Micromolar range | Kinome screen (hypothetical) | Potential for unforeseen signaling effects |
| Hypothetical Transporter Y | Membrane Transporter | Potential Off-Target | Micromolar range | Thermal Proteome Profiling (hypothetical) | Could relate to drug uptake/efflux or side effects |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol is adapted for the validation of a putative off-target protein's direct binding to this compound in a human cancer cell line.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
PCR thermocycler with a thermal gradient feature
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 1 µM) or with an equivalent volume of DMSO (vehicle control) for 2-4 hours.
-
-
Cell Harvesting and Lysis:
-
Harvest cells by trypsinization and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in a lysis buffer containing a protease inhibitor cocktail.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Heat Treatment:
-
Aliquot the clarified lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a PCR thermocycler. Include a no-heat control (room temperature).
-
After heating, cool the samples to room temperature for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Normalize the protein concentration of all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody against the protein of interest and a loading control.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensities for the protein of interest at each temperature.
-
Normalize the intensities to the loading control.
-
Plot the normalized band intensity as a function of temperature to generate a melting curve for both the this compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and direct binding.
-
Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification
This protocol outlines a general workflow for identifying proteins that interact with this compound using an immobilized form of the drug.
Materials:
-
This compound-conjugated affinity resin (e.g., this compound linked to NHS-activated sepharose beads)
-
Control resin (unconjugated or blocked beads)
-
Cell lysate from the chosen cell line
-
Lysis buffer (non-denaturing, e.g., containing 0.5% NP-40)
-
Wash buffer (lysis buffer with adjusted salt concentration)
-
Elution buffer (e.g., low pH glycine buffer or a buffer containing a high concentration of free this compound)
-
Neutralization buffer (if using low pH elution)
-
Reagents for protein digestion (DTT, iodoacetamide, trypsin)
-
Reagents for mass spectrometry analysis (formic acid, acetonitrile)
Procedure:
-
Preparation of Cell Lysate:
-
Prepare a large-scale cell lysate under non-denaturing conditions.
-
Clarify the lysate by centrifugation.
-
-
Affinity Purification:
-
Equilibrate the this compound-conjugated resin and the control resin with lysis buffer.
-
Incubate the cell lysate with the resins for 2-4 hours at 4°C with gentle rotation.
-
Wash the resins extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the resins using the chosen elution buffer.
-
If using a low pH elution, immediately neutralize the eluate.
-
-
Sample Preparation for Mass Spectrometry:
-
Concentrate and buffer-exchange the eluted proteins.
-
Reduce, alkylate, and digest the proteins with trypsin.
-
Desalt the resulting peptides using a C18 column.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against a protein database to identify the proteins.
-
Use a label-free or label-based quantification method to compare the abundance of proteins eluted from the this compound-conjugated resin versus the control resin.
-
Proteins that are significantly enriched in the this compound eluate are considered potential off-targets.
-
Visualizations
Caption: Experimental workflow for the discovery and validation of this compound's off-target effects.
Caption: this compound's off-target effect on the STAT5 signaling pathway in regulatory T cells.
References
- 1. researchgate.net [researchgate.net]
- 2. The HSP90 Inhibitor this compound Targets Regulatory T Cells in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. targetedonc.com [targetedonc.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound-first-approval - Ask this paper | Bohrium [bohrium.com]
- 7. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. faculty.kaust.edu.sa [faculty.kaust.edu.sa]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Technical Support Center: Optimizing Pimitespib Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Pimitespib in cell culture experiments. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as TAS-116) is a highly selective, orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2] It specifically targets the ATP-binding pocket of HSP90α and HSP90β isoforms, leading to the inhibition of their chaperone activity.[1][3] This disruption results in the proteasomal degradation of HSP90 client proteins, many of which are crucial for cancer cell survival, proliferation, and signaling.[3][4]
Q2: Which signaling pathways are affected by this compound?
By inhibiting HSP90, this compound leads to the degradation of numerous oncoproteins and signaling molecules. This effectively downregulates several key signaling pathways implicated in cancer, including:
-
PI3K/AKT Pathway: Involved in cell survival and proliferation.
-
MAPK/ERK Pathway: Regulates cell growth and division.
-
JAK/STAT Pathway: Crucial for cytokine signaling and immune responses.[5]
-
KIT and PDGFRA Signaling: Key drivers in gastrointestinal stromal tumors (GIST).[4]
-
Homologous Recombination (HR) Pathway: Through the degradation of client proteins like BRCA1, BRCA2, and RAD51.[6]
Q3: What is a typical effective concentration range for this compound in cell culture?
The effective concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. However, published studies have shown biological activity in the range of 0.1 µM to 5 µM for most cancer cell lines.[6][7][8] It is crucial to determine the optimal concentration for your specific cell line through a dose-response experiment.
Q4: How should I prepare and store this compound for in vitro experiments?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[3][7] For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] When preparing working solutions, the DMSO stock should be further diluted in cell culture medium to the desired final concentration. It is important to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound precipitates in the cell culture medium. | The final concentration of this compound is too high, exceeding its solubility in the aqueous medium. The final DMSO concentration is too low to maintain solubility. | Prepare a higher concentration DMSO stock solution to minimize the volume added to the medium. Perform serial dilutions in pre-warmed medium. Ensure the final DMSO concentration is sufficient to maintain solubility without causing toxicity (typically 0.1-0.5%). |
| High levels of cell death observed even at low concentrations. | The cell line is highly sensitive to HSP90 inhibition. The initial seeding density was too low. The incubation time is too long. | Perform a dose-response experiment with a wider and lower concentration range (e.g., starting from nanomolar concentrations). Optimize cell seeding density to ensure a healthy starting population.[9] Conduct a time-course experiment to determine the optimal treatment duration. |
| Inconsistent or non-reproducible results. | Inconsistent cell passage number or confluency. Variability in this compound stock solution preparation or storage. Pipetting errors during serial dilutions. | Use cells within a consistent passage number range and at a consistent confluency for all experiments. Prepare a large batch of this compound stock solution, aliquot, and store properly. Use calibrated pipettes and perform dilutions carefully. |
| No significant effect observed at expected concentrations. | The cell line may be resistant to this compound. The drug has degraded due to improper storage. The experimental endpoint is not sensitive to HSP90 inhibition. | Verify the IC50 of your cell line. Consider using a positive control cell line known to be sensitive to this compound. Check the integrity of your this compound stock. Use a fresh aliquot. Measure the expression levels of key HSP90 client proteins (e.g., AKT, c-RAF) by Western blot to confirm target engagement. |
| Unexpected off-target effects. | While this compound is highly selective for HSP90α/β, off-target effects can occur at high concentrations. The observed phenotype may be an indirect consequence of inhibiting a key signaling pathway. | Use the lowest effective concentration determined from your dose-response experiments. Compare the phenotype with that of other HSP90 inhibitors or with siRNA-mediated knockdown of HSP90.[10] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific cancer cell line.
Materials:
-
This compound powder
-
Sterile, high-purity DMSO
-
Your cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Prepare a 10 mM this compound Stock Solution:
-
Aseptically dissolve the appropriate amount of this compound powder in sterile DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into small volumes and store at -20°C or -80°C.
-
-
Cell Seeding:
-
The day before the experiment, seed your cells into a 96-well plate at a predetermined optimal density. This density should allow for logarithmic growth during the incubation period.
-
-
Prepare Serial Dilutions of this compound:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in complete cell culture medium to create a range of concentrations. A common starting range is 0.01 µM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
-
Treat Cells:
-
Carefully remove the existing medium from the wells.
-
Add 100 µL of the prepared this compound dilutions, vehicle control, and no-treatment control to the respective wells. It is recommended to test each concentration in triplicate.
-
-
Incubation:
-
Incubate the plate for a period relevant to your experimental goals (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
-
Assess Cell Viability:
-
Following incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability (%) against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| ATL-related cell lines | Adult T-cell Leukemia/Lymphoma | < 0.5 | 72 |
| Primary ATL cells | Adult T-cell Leukemia/Lymphoma | < 1 | 72 |
| Breast Cancer Cell Lines | Breast Cancer | < 1 | 144 |
| HSC3 | 10.8 | Not Specified | |
| T47D | Breast Cancer | 11.7 | Not Specified |
| RKO | Colon Cancer | 12.4 | Not Specified |
Note: IC50 values can vary between studies due to different experimental conditions.[6][7][11]
Visualizations
Signaling Pathways Affected by this compound
References
- 1. This compound-first-approval - Ask this paper | Bohrium [bohrium.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. selleckchem.com [selleckchem.com]
- 4. Long-term response to this compound in postoperative recurrent gastrointestinal stromal tumors with PDGFRA D842V mutation: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an HSP90 Inhibitor, Enhances the Efficacy of PARP Inhibitors in PARP Inhibitor‐Insensitive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TAS‐116 (this compound), a heat shock protein 90 inhibitor, shows efficacy in preclinical models of adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Pimitespib Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at overcoming Pimitespib (TAS-116) resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to this compound and other HSP90 inhibitors?
A1: Resistance to HSP90 inhibitors like this compound is a multifaceted issue. The main mechanisms include:
-
Induction of the Heat Shock Response: Inhibition of HSP90 can activate Heat Shock Factor 1 (HSF1), leading to the compensatory upregulation of pro-survival chaperones such as HSP70 and HSP27.[1][2][3][4] This response can counteract the cytotoxic effects of this compound.
-
Activation of Bypass Signaling Pathways: Cancer cells can adapt to HSP90 inhibition by activating alternative survival pathways, such as the PI3K/AKT and MAPK signaling pathways, to maintain proliferation and survival.[2]
-
Drug Efflux Pumps: The overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cancer cells, reducing its intracellular concentration and efficacy.[5][6][7]
-
Mutations in HSP90: Although less common, mutations near the ATP-binding pocket of HSP90 can potentially reduce the binding affinity of this compound, leading to resistance.[8]
-
Insufficient Inhibition of Mitochondrial HSP90: Some HSP90 inhibitors may not effectively target the mitochondrial pool of HSP90, which plays a crucial role in suppressing apoptosis.[1][3][4]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the initial steps to investigate the mechanism of resistance?
A2: When observing reduced sensitivity to this compound, a systematic approach is recommended. Start by confirming the resistance phenotype with a dose-response curve and comparing the IC50 value to the parental, sensitive cell line. The next steps should involve investigating the most common resistance mechanisms:
-
Assess the Heat Shock Response: Use Western blotting to check for the upregulation of HSP70 and HSP27 in the resistant cells compared to the parental line after this compound treatment.
-
Analyze Key Signaling Pathways: Examine the phosphorylation status and total protein levels of key components of bypass pathways, such as AKT, ERK, and other relevant receptor tyrosine kinases (RTKs), using Western blotting or phospho-kinase arrays.
-
Evaluate Drug Efflux: Use functional assays with fluorescent substrates of ABC transporters (e.g., rhodamine 123 for P-glycoprotein) or qPCR/Western blotting to determine if there is an overexpression of transporters like MDR1 (ABCB1), MRP1 (ABCC1), or ABCG2.
Q3: What are the most promising combination strategies to overcome this compound resistance?
A3: Combination therapy is a key strategy to overcome this compound resistance. Preclinical and clinical data support the following combinations:
-
With PARP Inhibitors: In breast cancers, particularly those that are PARP inhibitor-insensitive, this compound can downregulate key proteins in the homologous recombination (HR) repair pathway like BRCA1, BRCA2, and RAD51, thereby inducing a "BRCAness" phenotype and sensitizing the cells to PARP inhibitors.[9]
-
With Androgen Receptor Pathway Inhibitors (ARPIs): In metastatic castration-resistant prostate cancer (mCRPC), this compound can overcome resistance to ARPIs by inhibiting the nuclear translocation of the androgen receptor (AR) and glucocorticoid receptor (GR), and by promoting the degradation of AR, its splice variant AR-V7, and AKT.[10][11]
-
With Tyrosine Kinase Inhibitors (TKIs): In gastrointestinal stromal tumors (GIST), this compound has shown efficacy in imatinib-resistant models by targeting mutated KIT, an HSP90 client protein.[12][13][14] Combining this compound with sunitinib has demonstrated synergistic effects in imatinib-resistant GIST.[13]
-
With Immune Checkpoint Inhibitors: this compound can modulate the tumor microenvironment by reducing the population of immunosuppressive regulatory T cells (Tregs), which may enhance the efficacy of anti-PD-1/PD-L1 therapies.[15][16][17]
-
With Proteasome Inhibitors: In multiple myeloma, this compound has shown synergistic anti-tumor activity with bortezomib.[18]
-
With Radiotherapy: this compound can act as a radiosensitizer by inhibiting DNA double-strand break repair pathways, making cancer cells more susceptible to radiation.[19][20]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Inconsistent IC50 values for this compound in cell viability assays. | Cell passage number variability; inconsistent seeding density; assay timing. | Use cells within a consistent, low passage number range. Ensure precise cell counting and seeding. Optimize and standardize the incubation time with this compound. |
| No significant downregulation of HSP90 client proteins (e.g., AKT, c-Raf) after this compound treatment. | Insufficient drug concentration or treatment duration; rapid protein turnover; technical issues with Western blotting. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration. Ensure the use of fresh lysis buffer with protease and phosphatase inhibitors. Use positive and negative controls for your Western blots. |
| Resistant cells do not show upregulation of HSP70/HSP27 or activation of bypass pathways. | Resistance may be mediated by drug efflux. | Perform a rhodamine 123 efflux assay to assess P-glycoprotein activity. Analyze the expression of ABC transporters (MDR1, MRP1, ABCG2) via qPCR or Western blot. Consider co-treatment with an ABC transporter inhibitor as a validation experiment. |
| Difficulty in establishing a stable this compound-resistant cell line. | This compound may be too cytotoxic at the initial dose; insufficient selection pressure. | Start with a low concentration of this compound (around the IC20) and gradually increase the dose as the cells adapt. Be patient, as establishing a stable resistant line can take several months. |
| In vivo xenograft model with this compound shows high toxicity and weight loss in animals. | The dose is too high for the animal model; issues with drug formulation or administration. | Perform a maximum tolerated dose (MTD) study. Ensure proper formulation of this compound for oral gavage or other administration routes. Monitor animal weight and health status daily. |
Quantitative Data Summary
Table 1: Clinical Trial Efficacy of this compound in Advanced Gastrointestinal Stromal Tumor (GIST)
| Trial | Treatment Arm | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Hazard Ratio (HR) for PFS | P-value for PFS |
| CHAPTER-GIST-301[21][22][23] | This compound | 2.8 months | 13.8 months | 0.51 | 0.006 |
| CHAPTER-GIST-301[21][22][23] | Placebo | 1.4 months | 9.6 months | - | - |
Table 2: Efficacy of this compound in Combination with Nivolumab in Solid Tumors
| Cancer Type | Treatment Arm | Objective Response Rate (ORR) |
| Microsatellite Stable (MSS) Colorectal Cancer (without prior immune-checkpoint inhibitors)[15] | This compound + Nivolumab | 16% |
Table 3: Common Treatment-Related Adverse Events (Grade ≥3) with this compound
| Adverse Event | This compound Monotherapy (GIST)[21][23] | This compound + Nivolumab[15] |
| Diarrhea | 13.8% | Not reported as Grade ≥3 |
| Anemia | 6.9% | Not reported as Grade ≥3 |
| Decreased Appetite | 6.9% | Not reported as Grade ≥3 |
| Tumor Hemorrhage | 5.2% | Not reported as Grade ≥3 |
| Increased Liver Transaminases | Not reported | 7% |
| Increased Creatinine | Not reported | 5% |
| Decreased Platelet Count | Not reported | 5% |
Key Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Parental Cell Culture: Culture the parental cancer cell line in its recommended standard medium.
-
Initial this compound Exposure: Begin by treating the cells with a low concentration of this compound, typically around the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are growing steadily in the presence of the initial this compound concentration, gradually increase the drug concentration in a stepwise manner. Allow the cells to recover and resume normal proliferation at each new concentration before proceeding to the next.
-
Maintenance of Resistant Line: Once a desired level of resistance is achieved (e.g., a 5- to 10-fold increase in IC50 compared to the parental line), maintain the resistant cell line in a medium containing a constant concentration of this compound to ensure the stability of the resistant phenotype.
-
Validation: Regularly validate the resistance by performing cell viability assays and comparing the IC50 values of the resistant and parental lines. Periodically check for the expression of resistance markers.
Protocol 2: Western Blot Analysis of HSP90 Client Proteins and Bypass Pathways
-
Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., p-AKT, total AKT, p-ERK, total ERK, HSP70, HSP27, RAD51, AR, AR-V7) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol 3: Cell Viability (IC50) Determination Assay
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound. Remove the old medium from the plates and add fresh medium containing the different concentrations of the drug. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period, typically 72 to 144 hours.[9]
-
Viability Assessment: Add a viability reagent such as MTT, MTS, or a reagent that measures intracellular ATP levels (e.g., CellTiter-Glo).
-
Data Acquisition: Measure the absorbance or luminescence according to the manufacturer's instructions using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells. Plot the cell viability against the drug concentration and use a non-linear regression model to calculate the IC50 value.
Visualizations
Caption: Mechanisms of resistance to the HSP90 inhibitor this compound in cancer cells.
Caption: Workflow for investigating and overcoming this compound resistance in vitro.
Caption: this compound and PARP inhibitor combination induces synthetic lethality.
Caption: this compound overcomes ARPI resistance by degrading key signaling proteins.
References
- 1. Item - Mechanisms of resistance to Hsp90 inhibitor drugs: a complex mosaic emerges - University of Lincoln - Figshare [repository.lincoln.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges | Semantic Scholar [semanticscholar.org]
- 4. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting the role of ABC transporters in multidrug-resistant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound, an HSP90 Inhibitor, Enhances the Efficacy of PARP Inhibitors in PARP Inhibitor‐Insensitive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Combination of this compound (TAS-116) with sunitinib is an effective therapy for imatinib-resistant gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Randomized, double-blind, placebo (PL)-controlled, phase III trial of this compound (TAS-116), an oral inhibitor of heat shock protein 90 (HSP90), in patients (pts) with advanced gastrointestinal stromal tumor (GIST) refractory to imatinib (IM), sunitinib (SU) and regorafenib (REG). - ASCO [asco.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Combination Strategies with HSP90 Inhibitors in Cancer Therapy: Mechanisms, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antitumor activities of selective HSP90α/β inhibitor, TAS-116, in combination with bortezomib in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TAS-116, a novel Hsp90 inhibitor, selectively enhances radio-sensitivity of human cancer cells to X-rays and carbon ion radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. firstwordpharma.com [firstwordpharma.com]
- 22. researchgate.net [researchgate.net]
- 23. dailynews.ascopubs.org [dailynews.ascopubs.org]
Technical Support Center: Pimitespib Western Blot Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected bands in Western blots involving the HSP90 inhibitor, Pimitespib.
Frequently Asked Questions (FAQs)
Q1: We are seeing a decrease in the intensity of our target protein band after this compound treatment. Is this expected?
A1: Yes, this is an expected outcome for many proteins. This compound is a Heat Shock Protein 90 (HSP90) inhibitor.[1][2] HSP90 is a molecular chaperone required for the stability and function of a wide range of "client" proteins, many of which are involved in cell growth and survival signaling pathways.[1] By inhibiting HSP90, this compound leads to the degradation of these client proteins.[3] Therefore, a decrease in the band intensity of an HSP90 client protein is the expected result of effective this compound treatment.
Q2: After treating cells with this compound, we observe new, lower molecular weight bands for our protein of interest. What could be the cause?
A2: The appearance of lower molecular weight bands upon this compound treatment can be attributed to a few factors:
-
Protein Degradation: this compound-induced destabilization of HSP90 client proteins can lead to their ubiquitination and subsequent degradation by the proteasome.[4] The lower molecular weight bands you are observing could be degradation products of your target protein. To confirm this, you can try treating your cells with a proteasome inhibitor in addition to this compound to see if the full-length protein band is restored and the lower molecular weight bands are reduced.
-
Cleavage of the Target Protein: Some proteins may be cleaved by caspases or other proteases during apoptosis, which can be induced by this compound treatment.[4] These cleavage products would appear as lower molecular weight bands.
Q3: We are seeing unexpected bands at higher molecular weights after this compound treatment. What does this signify?
A3: While less common than decreased expression, higher molecular weight bands can appear for several reasons:
-
Post-Translational Modifications (PTMs): this compound can induce cellular stress, which may lead to changes in PTMs such as ubiquitination or SUMOylation of your target protein. These modifications add mass to the protein, causing it to migrate slower on the gel.
-
Protein Aggregation: In some instances, the destabilization of proteins due to HSP90 inhibition can lead to their aggregation, which might be resistant to the denaturing conditions of SDS-PAGE.
-
Induction of other HSPs: Inhibition of HSP90 can trigger a heat shock response, leading to the upregulation of other heat shock proteins, such as HSP70.[2] If your primary antibody has any cross-reactivity with these induced proteins, you might observe unexpected bands.
Q4: Can this compound treatment affect the phosphorylation status of my protein of interest?
A4: Yes. Many kinases are client proteins of HSP90. By inhibiting HSP90, this compound can lead to the degradation of these kinases, which in turn will affect the phosphorylation of their downstream targets. For example, this compound has been shown to inhibit the phosphorylation of KIT, AKT, and ERK.[5][6][7] Therefore, you may observe a decrease in the signal for a phospho-specific antibody, even if the total protein levels are not significantly altered.
Troubleshooting Unexpected Bands in Your this compound Western Blot
| Observation | Potential Cause | Recommended Solution |
| Multiple Bands | Protein Degradation: this compound induces degradation of HSP90 client proteins. | Include a proteasome inhibitor in your experimental controls to see if the lower molecular weight bands are diminished and the full-length protein is stabilized. |
| Splice Variants or Isoforms: The antibody may be recognizing different forms of the target protein. | Consult protein databases (e.g., UniProt) to check for known isoforms of your target protein. | |
| Antibody Cross-Reactivity: The primary or secondary antibody may be binding to other proteins. | Run a control lane with lysate from cells known not to express the target protein. Also, perform a Western blot with the secondary antibody alone to check for non-specific binding. | |
| Bands at Lower Molecular Weight | Proteolytic Cleavage: The protein may be cleaved due to apoptosis or other cellular processes induced by this compound. | Use fresh cell lysates and always add a protease inhibitor cocktail to your lysis buffer. |
| Premature Termination of Translation: This is less likely to be induced by this compound but can be a general issue. | Ensure proper sample handling and storage to maintain RNA and protein integrity. | |
| Bands at Higher Molecular Weight | Post-Translational Modifications (e.g., ubiquitination): Cellular stress from this compound can alter PTMs. | Treat lysates with enzymes that remove specific PTMs (e.g., deubiquitinases) to see if the higher molecular weight band shifts down. |
| Incomplete Denaturation: Protein complexes or aggregates may not be fully dissociated. | Ensure your sample buffer contains a sufficient concentration of reducing agent (e.g., DTT or β-mercaptoethanol) and that samples are boiled adequately before loading. | |
| No Bands or Weak Signal | Protein Degradation: Your target protein may be an HSP90 client and is completely degraded at the concentration and duration of this compound treatment used. | Perform a time-course and dose-response experiment with this compound to find optimal conditions for observing your protein before it is fully degraded. |
| Inefficient Antibody Binding: The antibody may not be optimal for Western blotting. | Test different primary antibody concentrations and incubation times. Ensure the blocking buffer is compatible with your antibody. | |
| Poor Protein Transfer: Proteins may not have transferred efficiently from the gel to the membrane. | Stain the gel with Coomassie blue after transfer to check for remaining protein. Stain the membrane with Ponceau S to visualize transferred proteins. |
Quantitative Data on this compound's Effects on Protein Expression
The following tables summarize the observed effects of this compound on the expression and phosphorylation of various proteins based on published data.
Table 1: Effect of this compound on Total Protein Expression
| Protein | Cell Line | This compound Concentration | Observed Effect | Citation |
| BRCA1 | HCC1428, MDA-MB-231 | 0.3 - 3 µM | Dose-dependent downregulation | [4] |
| BRCA2 | HCC1428, HCC1937, MDA-MB-231 | 0.3 - 3 µM | Dose-dependent downregulation | [4] |
| RAD51 | HCC1428, HCC1937, MDA-MB-231, HCC70 | 0.3 - 3 µM | Dose-dependent downregulation | [4] |
| HER2 | Gastric Cancer Xenograft Model | Not specified | Downregulation | [7] |
| HER3 | Gastric Cancer Xenograft Model | Not specified | Downregulation | [7] |
| AKT | Gastric Cancer Xenograft Model | Not specified | Downregulation | [7] |
| AR, AR-V7, GR | Prostate Cancer Cell Lines | Not specified | Reduced protein levels | [8] |
| Tax | OATL4 | 3 µM | Downregulation over time | [5] |
| c-MYC | Tax-negative cell lines | Not specified | Suppression | [5] |
Table 2: Effect of this compound on Protein Phosphorylation
| Protein | Cell Line/Model | This compound Concentration | Observed Effect | Citation |
| p-KIT | KIT-Asp818Tyr transfected Ba/F3 | 0.01 - 1 µM | Dose-dependent inhibition | [6] |
| p-ERK1/2 | Tax-positive and Tax-negative cell lines | Not specified | Complete inhibition | [5] |
| p-AKT | Gastric Cancer Xenograft Model | Not specified | Inhibition of PI3K/AKT pathway | [7] |
| pVEGFR1/2 | ccRCC cell lines | Not specified | Inhibition | [9] |
| pMAPK | ccRCC cell lines | Not specified | Inhibition | [9] |
| pPI3K | ccRCC cell lines | Not specified | Inhibition | [9] |
| pmTOR | ccRCC cell lines | Not specified | Inhibition | [9] |
Detailed Experimental Protocol for Western Blotting with this compound Treatment
This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and other parameters may be necessary for your specific target and experimental setup.
1. Cell Culture and this compound Treatment:
- Plate cells at an appropriate density and allow them to adhere overnight.
- Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
2. Cell Lysis:
- Wash cells twice with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. Sample Preparation:
- Normalize the protein concentration of all samples with lysis buffer.
- Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
- Boil the samples at 95-100°C for 5-10 minutes.
5. SDS-PAGE:
- Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel.
- Include a pre-stained protein ladder to monitor migration and estimate protein size.
- Run the gel at an appropriate voltage until the dye front reaches the bottom.
6. Protein Transfer:
- Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
- After transfer, briefly wash the membrane with deionized water and visualize the protein bands with Ponceau S stain to confirm successful transfer.
- Destain the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).
7. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
- Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
8. Detection:
- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate for the recommended time.
- Capture the chemiluminescent signal using a digital imaging system or X-ray film.
9. Data Analysis:
- Quantify the band intensities using image analysis software (e.g., ImageJ).
- Normalize the intensity of the target protein band to a loading control (e.g., GAPDH, β-actin, or tubulin) to account for loading differences.
Visualizations
Caption: this compound inhibits the HSP90 chaperone cycle, leading to client protein degradation and apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Taiho Pharmaceutical Obtains Approval to Manufacture and Market HSP90 inhibitor Jeselhy® Tablets 40 mg (this compound) for Gastrointestinal Stromal Tumor (GIST) | 2022 | TAIHO PHARMA [taiho.co.jp]
- 4. This compound, an HSP90 Inhibitor, Enhances the Efficacy of PARP Inhibitors in PARP Inhibitor‐Insensitive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAS‐116 (this compound), a heat shock protein 90 inhibitor, shows efficacy in preclinical models of adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Pimitespib Combination Therapy
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving the HSP90 inhibitor, Pimitespib, in combination with other therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, selective inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] HSP90 is a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are critical for cancer cell growth, survival, and proliferation.[1] By inhibiting HSP90, this compound leads to the degradation of these client proteins, including key oncogenic drivers like KIT, PDGFRA, EGFR, and ALK, thereby disrupting downstream signaling pathways such as PI3K/AKT, MAPK/ERK, and JAK/STAT.[4]
Q2: What is the rationale for using this compound in combination therapy?
A2: The primary rationale for using this compound in combination therapy is to enhance anti-tumor efficacy and overcome mechanisms of drug resistance.[5] Many cancers develop resistance to targeted therapies through the activation of alternative signaling pathways or secondary mutations in the target protein. Since HSP90 stabilizes a wide range of oncoproteins, its inhibition can simultaneously target multiple resistance pathways. Combining this compound with other agents, such as tyrosine kinase inhibitors (e.g., imatinib) or immune checkpoint inhibitors (e.g., nivolumab), can create a synergistic effect, leading to a more potent and durable anti-cancer response.[5]
Q3: What are the common adverse events observed with this compound, and how are they managed in a combination therapy setting?
A3: Common treatment-related adverse events associated with this compound include diarrhea, nausea, increased blood creatinine, and eye disorders.[3] In clinical trials of this compound combination therapies, dose interruptions and reductions are common strategies for managing these toxicities. For instance, in a study combining this compound with nivolumab, the most frequent reasons for dose reduction were grade 2 diarrhea, anorexia, and nausea.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| In Vitro Assays | ||
| High variability in cell viability assays | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before plating. Use a multichannel pipette for seeding and perform a cell count immediately before plating. |
| Drug instability in culture medium. | Prepare fresh drug dilutions for each experiment. Protect stock solutions from light and store at the recommended temperature. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| In Vivo Xenograft Studies | ||
| Poor tumor engraftment or slow growth | Suboptimal cell health or injection technique. | Use cells in the logarithmic growth phase for injection. Ensure proper subcutaneous injection technique to avoid leakage. |
| Insufficient number of cells injected. | Optimize the number of cells per injection based on the specific cell line and mouse strain. A typical starting point is 1 x 10^7 cells per mouse.[6] | |
| High toxicity and weight loss in mice | Drug dosage is too high for the combination. | Reduce the dose of one or both agents. Stagger the administration of the drugs to minimize overlapping toxicities. |
| Vehicle-related toxicity. | Conduct a pilot study with the vehicle alone to rule out any adverse effects. Ensure the vehicle is well-tolerated and properly prepared. | |
| Western Blotting | ||
| Weak or no signal for HSP90 client proteins | Insufficient protein loading. | Increase the amount of protein loaded per well. Confirm protein concentration using a Bradford or BCA assay.[7][8] |
| Inefficient protein transfer. | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage based on the molecular weight of the target protein.[7][8] | |
| Primary antibody not working. | Use a positive control to validate the antibody. Titrate the antibody concentration and optimize incubation time and temperature.[7] | |
| High background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[7][9] |
| Antibody concentration too high. | Reduce the concentration of the primary or secondary antibody.[7][9] |
Quantitative Data Summary
Table 1: Dosing Regimens for this compound in Combination Therapy (Clinical Studies)
| Combination Agent | Cancer Type | This compound Starting Dose | Dosing Schedule | Reference |
| Imatinib | GIST | 120 mg/day or 160 mg/day | 5 days on / 2 days off | |
| Nivolumab | Solid Tumors | 80 mg, 120 mg, or 160 mg | 5 days on / 2 days off |
Table 2: Dose Adjustments for Common Adverse Events with this compound
| Adverse Event | Grade | Recommended Action |
| Diarrhea | Grade 2 | Interrupt this compound until recovery to Grade ≤1, then resume at the same dose. For recurrent Grade 2, reduce dose by one level. |
| Grade ≥3 | Interrupt this compound until recovery to Grade ≤1, then resume at a reduced dose level. | |
| Nausea | Grade 2 | Provide antiemetic support. If persistent, interrupt this compound and consider dose reduction upon resumption. |
| Grade ≥3 | Interrupt this compound, provide supportive care, and resume at a reduced dose level upon recovery. | |
| Increased Creatinine | Grade 2 | Interrupt this compound until recovery to Grade ≤1, then resume at the same dose. |
| Grade ≥3 | Interrupt this compound until recovery to Grade ≤1, then resume at a reduced dose level. |
Experimental Protocols
In Vivo GIST Xenograft Model with this compound and Imatinib Combination Therapy
Objective: To evaluate the anti-tumor efficacy of this compound in combination with imatinib in an imatinib-resistant GIST xenograft model.
Materials:
-
Imatinib-resistant GIST cell line (e.g., GIST-T1 resistant subline)
-
6-8 week old female athymic nude mice
-
This compound (formulated for oral gavage)
-
Imatinib (formulated for oral gavage)
-
Matrigel
-
Calipers
-
Standard animal housing and care facilities
Methodology:
-
Cell Culture and Preparation: Culture imatinib-resistant GIST cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. To maintain resistance, culture the cells in the presence of imatinib (concentration to be optimized based on the specific cell line). Harvest cells in the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^8 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse.[6]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 150-200 mm³, randomize the mice into four treatment groups:
-
Group 1: Vehicle control (oral gavage)
-
Group 2: this compound alone (e.g., 25 mg/kg, oral gavage, 5 days on/2 days off)
-
Group 3: Imatinib alone (e.g., 50 mg/kg, oral gavage, daily)
-
Group 4: this compound + Imatinib (doses and schedules as above)
-
-
Data Collection and Analysis: Continue treatment for a predetermined period (e.g., 21-28 days). Monitor animal body weight and overall health daily. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry, Western blotting).
Western Blot Analysis of HSP90 Client Proteins
Objective: To assess the effect of this compound on the protein levels of HSP90 clients in tumor lysates from the xenograft study.
Materials:
-
Tumor tissue from the in vivo study
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-KIT, anti-PDGFRA, anti-AKT, anti-ERK, anti-HSP70, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Methodology:
-
Protein Extraction: Homogenize tumor tissue in ice-cold RIPA buffer. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound combination therapy in a GIST xenograft model.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound-first-approval - Ask this paper | Bohrium [bohrium.com]
- 3. This compound for the treatment of advanced gastrointestinal stromal tumors and other tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combine and conquer: challenges for targeted therapy combinations in early phase trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4.19. GIST Xenograft Models [bio-protocol.org]
- 7. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 9. Western blot troubleshooting guide! [jacksonimmuno.com]
Validation & Comparative
Validating Pimitespib Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the in vivo target engagement of Pimitespib (TAS-116), a novel heat shock protein 90 (HSP90) inhibitor. This compound has received approval in Japan for the treatment of gastrointestinal stromal tumors (GIST) that have progressed after chemotherapy.[1][2] Effective validation of its target engagement in preclinical and clinical settings is crucial for its continued development and for understanding its therapeutic potential across various malignancies. This document outlines experimental protocols, presents comparative data with other HSP90 inhibitors, and visualizes key signaling pathways and workflows.
Introduction to this compound and HSP90 Inhibition
Heat shock protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation.[3][4] this compound is an orally active, selective inhibitor of HSP90α and HSP90β isoforms.[5][6] By binding to the ATP pocket in the N-terminus of HSP90, it disrupts the chaperone's function, leading to the degradation of client proteins and subsequent inhibition of multiple oncogenic signaling pathways.[4][7][8] This guide will focus on methods to quantify this target engagement in vivo.
Comparative Efficacy and Potency of HSP90 Inhibitors
The following table summarizes key in vivo efficacy data for this compound and other notable HSP90 inhibitors, Ganetespib and Onalespib, to provide a comparative context.
| Compound | Cancer Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Key Client Protein Modulation | Reference |
| This compound (TAS-116) | NCI-H1975 NSCLC Xenograft | 125 mg/kg, once weekly | 85% (relative to control) | Downregulation of mutant EGFR | [9] |
| ATL Xenograft | Orally administered | Significant inhibitory effects | Downregulation of NF-κB pathway | [2][10] | |
| Imatinib-resistant GIST Xenograft | Orally administered | Strong inhibition of growth | Inhibition of KIT signaling | [6] | |
| Ganetespib | NCI-H1975 NSCLC Xenograft | 125 mg/kg, once weekly | 50% (relative to control) | Downregulation of mutant EGFR | [9] |
| PC3 Prostate Cancer Xenograft | 150 mg/kg, once weekly | 83% (T/C value 17%) | Destabilization of AR, EGFR, IGF-IR, AKT | [11] | |
| Onalespib | 22Rv1 Prostate Cancer Xenograft | 70 mg/kg, twice weekly | Significant tumor growth reduction | Reduction in total AR | [12] |
Experimental Protocols for In Vivo Target Engagement
Validating target engagement in vivo requires robust and reproducible experimental methods. Below are detailed protocols for key assays.
Western Blot Analysis of Tumor Lysates
This is a fundamental technique to assess the degradation of HSP90 client proteins and the induction of the heat shock response (HSR) marker, HSP70.
Protocol:
-
Tumor Homogenization:
-
Excise tumors from treated and control animals and immediately snap-freeze in liquid nitrogen.
-
For a ~5 mg piece of tissue, add ~300 µL of ice-cold RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[13][14]
-
Homogenize the tissue using an electric homogenizer on ice.[14]
-
Rinse the blade twice with an additional 200 µL of lysis buffer.[14]
-
Maintain constant agitation for 2 hours at 4°C.[14]
-
-
Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Load 20-50 µg of protein per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[14]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with primary antibodies against HSP90 client proteins (e.g., KIT, PDGFRA, HER2, AKT, c-RAF) and HSP70 overnight at 4°C.
-
Wash the membrane three times with TBST.[13]
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[13]
-
Develop the blot using an ECL substrate and image using a chemiluminescence detection system.[16]
-
Co-Immunoprecipitation (Co-IP) for HSP90-Client Interaction
Co-IP is used to confirm the physical interaction between HSP90 and its client proteins and to assess how this interaction is disrupted by this compound.
Protocol:
-
Cell Lysis:
-
Harvest cells from tumor tissue as described above, using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors.[17]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Immunoprecipitation:
-
Add the primary antibody specific for the "bait" protein (e.g., anti-HSP90) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.[18]
-
-
Washing and Elution:
-
Western Blot Analysis:
-
Analyze the eluted proteins by western blotting as described above, using antibodies against the expected "prey" proteins (HSP90 client proteins).
-
Pharmacodynamic Biomarkers of HSP90 Inhibition
Effective clinical development of HSP90 inhibitors relies on the use of pharmacodynamic (PD) biomarkers to confirm target engagement and to guide dose selection.
| Biomarker | Method of Detection | Expected Change with Inhibition | Notes | Reference |
| HSP70 Induction | Western Blot, ELISA | Increased expression | A compensatory heat shock response and a reliable marker of HSP90 inhibition. | [19][20] |
| Client Protein Degradation (e.g., KIT, PDGFRA, c-RAF, AKT, HER2) | Western Blot | Decreased expression | Direct measure of the downstream effect of HSP90 inhibition. | [4][21] |
| Phosphorylation of Client Proteins (e.g., p-KIT, p-AKT) | Western Blot | Decreased phosphorylation | Indicates inhibition of client protein activity. | [6][21] |
| Circulating Tumor Cells (CTCs) | Immunofluorescence | Decrease in client protein expression (e.g., AR) | A less invasive method for monitoring target engagement in patients. | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for validating in vivo target engagement.
Caption: HSP90 Signaling and Inhibition by this compound.
Caption: Workflow for In Vivo Target Validation.
Conclusion
Validating the in vivo target engagement of this compound is essential for its clinical development. This guide provides a framework for researchers to design and execute robust preclinical and clinical studies. By employing the detailed experimental protocols and utilizing the recommended pharmacodynamic biomarkers, researchers can effectively assess the in vivo activity of this compound and compare its performance with other HSP90 inhibitors. The provided visualizations of the HSP90 signaling pathway and experimental workflows offer a clear conceptual understanding to support these efforts. As research in this area continues, the methodologies outlined here will be critical in unlocking the full therapeutic potential of this compound and other HSP90-targeted therapies.
References
- 1. Pharmacodynamic and Clinical Results from a Phase I/II Study of the HSP90 Inhibitor Onalespib in Combination with Abiraterone Acetate in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TAS‐116 (this compound), a heat shock protein 90 inhibitor, shows efficacy in preclinical models of adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Combination of this compound (TAS-116) with sunitinib is an effective therapy for imatinib-resistant gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Potent activity of the Hsp90 inhibitor ganetespib in prostate cancer cells irrespective of androgen receptor status or variant receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. bio-rad.com [bio-rad.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. mdpi.com [mdpi.com]
- 16. origene.com [origene.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. assaygenie.com [assaygenie.com]
- 19. Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Synergistic Alliance: Pimitespib and PARP Inhibitors Forge a Potent Anti-Cancer Strategy
A new frontier in cancer therapy is emerging from the synergistic combination of Pimitespib (TAS-117), a potent HSP90 inhibitor, and PARP (poly(ADP-ribose) polymerase) inhibitors. This combination shows remarkable promise in overcoming resistance to PARP inhibitors, particularly in breast cancer models, by crippling the cancer cells' DNA damage repair mechanisms. This guide provides a comprehensive comparison of this combination therapy, supported by experimental data, for researchers, scientists, and drug development professionals.
The core of this synergy lies in this compound's ability to disrupt the homologous recombination (HR) pathway, a critical DNA repair mechanism.[1][2][3][4] By inhibiting Heat Shock Protein 90 (HSP90), this compound triggers the proteasome-mediated degradation of key HR proteins such as BRCA1, BRCA2, and RAD51.[1][2][3][4] This induced "BRCAness" renders cancer cells, even those initially insensitive to PARP inhibitors, highly susceptible to their cytotoxic effects. PARP inhibitors work by blocking a separate DNA repair pathway, and when combined with the this compound-induced HR deficiency, the result is a synthetic lethal effect, leading to enhanced cancer cell death.
Quantitative Efficacy: A Tale of Two Drugs Working as One
The synergistic anti-tumor activity of this compound in combination with PARP inhibitors has been demonstrated in various preclinical studies. The Bliss independence model is often used to determine the nature of the interaction between two drugs, where a Bliss score greater than zero indicates synergy.
In Vitro Synergistic Effects in Breast Cancer Cell Lines
The combination of this compound with the PARP inhibitors olaparib and niraparib has been shown to be synergistic in PARP inhibitor-insensitive breast cancer cell lines.
| Cell Line | PARP Inhibitor | Synergy (Bliss Score) | Outcome |
| HCC1428 | Olaparib | > 0 | Synergistic |
| MDA-MB-231 | Olaparib | > 0 | Synergistic |
| HCC1428 | Niraparib | > 0 | Synergistic |
| MDA-MB-231 | Niraparib | > 0 | Synergistic |
Data compiled from studies demonstrating a Bliss score greater than zero for the drug combination, indicating a synergistic effect.[1][3]
The combination treatment not only inhibits cell growth but also enhances the induction of apoptosis-related proteins, further confirming the potentiation of the PARP inhibitor's effect by this compound.[1][3]
In Vivo Tumor Growth Inhibition
In human breast cancer xenograft mouse models, the combination of this compound and a PARP inhibitor resulted in significantly augmented antitumor effects compared to either agent alone.[1][2][3][4] This was accompanied by a notable downregulation of RAD51 protein levels in the tumors of mice treated with this compound.[1][2][4]
Clinical Evidence: The NiraPim Study
The promising preclinical data has led to a phase 1 clinical trial (NiraPim, EPOC2102) evaluating the safety and efficacy of combining the PARP inhibitor niraparib with this compound in patients with advanced solid tumors.[5][6] Initial results from the dose-expansion part of the study have demonstrated a manageable safety profile and potential clinical benefit in patients with both BRCA-associated cancers resistant to prior PARP inhibitors and PARP inhibitor-naïve non-BRCA associated cancers.[5][6]
Key Findings from the NiraPim (EPOC2102) Study (Phase 1): [5][6]
-
Objective Response Rate (ORR): 10.0%
-
Disease Control Rate (DCR): 36.7%
-
Manageable Safety Profile: Common adverse events included nausea, diarrhea, and anorexia.
Mechanism of Action: A Visualized Pathway
The synergistic interaction between this compound and PARP inhibitors is rooted in their complementary effects on DNA damage repair pathways.
Caption: Mechanism of synergistic lethality between this compound and PARP inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Cell Viability Assay
-
Objective: To assess the growth inhibitory effects of this compound and PARP inhibitors, alone and in combination.
-
Method: Breast cancer cell lines were seeded in 96-well plates and treated with a range of concentrations of this compound, a PARP inhibitor (olaparib or niraparib), or the combination of both for 144 hours. Cell viability was determined using the CellTiter-Glo 2.0 Assay, which measures ATP levels as an indicator of metabolically active cells. The degree of synergy was calculated using the Bliss independence model.[3]
Caption: Workflow for the in vitro cell viability and synergy assessment.
Western Blotting for Apoptosis and HR Proteins
-
Objective: To evaluate the effect of the drug combination on the expression of apoptosis-related and HR pathway proteins.
-
Method: Cells were treated with this compound, a PARP inhibitor, or the combination for 72 hours. Total protein was extracted, and equal amounts of protein (10-15 µg) were separated by SDS-PAGE and transferred to a membrane. The membranes were then probed with primary antibodies against proteins of interest (e.g., cleaved PARP, RAD51, BRCA1, BRCA2) and a loading control (e.g., β-actin), followed by incubation with a secondary antibody. Protein bands were visualized using an appropriate detection system.[1][3]
In Vivo Xenograft Model
-
Objective: To assess the in vivo antitumor efficacy of the combination therapy.
-
Method: Human breast cancer cells (e.g., HCC1428 or MDA-MB-231) were subcutaneously implanted into immunodeficient mice. Once tumors reached a palpable size, mice were randomized into treatment groups: vehicle control, this compound alone, PARP inhibitor alone, and the combination of this compound and the PARP inhibitor. This compound was administered orally, for example, at doses of 10 or 14 mg/kg/day for 5 days.[1] Tumor volumes were measured regularly to assess treatment efficacy. At the end of the study, tumors were harvested to analyze pharmacodynamic markers, such as RAD51 protein levels, by western blotting.[1]
Conclusion
The combination of this compound and PARP inhibitors represents a promising therapeutic strategy, particularly for cancers that are resistant to PARP inhibitors. By inducing a state of homologous recombination deficiency, this compound effectively sensitizes cancer cells to the cytotoxic effects of PARP inhibitors. The preclinical data is robust, and early clinical trial results are encouraging, paving the way for further investigation into this synergistic pairing. This approach has the potential to expand the utility of PARP inhibitors to a broader patient population and overcome acquired resistance, offering a new avenue of hope in the fight against cancer.
References
- 1. This compound, an HSP90 Inhibitor, Enhances the Efficacy of PARP Inhibitors in PARP Inhibitor‐Insensitive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an HSP90 Inhibitor, Enhances the Efficacy of PARP Inhibitors in PARP Inhibitor-Insensitive Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an HSP90 Inhibitor, Enhances the Efficacy of PARP Inhibitors in PARP Inhibitor‐Insensitive Breast Cancer Cells | Semantic Scholar [semanticscholar.org]
- 5. ascopubs.org [ascopubs.org]
- 6. ascopubs.org [ascopubs.org]
Pimitespib and Immunotherapy: A Comparative Guide to a Novel Combination in Cancer Treatment
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pimitespib in combination with immunotherapy against other therapeutic alternatives, supported by experimental data. This compound, a selective inhibitor of heat shock protein 90 (HSP90), has emerged as a promising agent to enhance the efficacy of immune checkpoint inhibitors, particularly in tumors historically resistant to immunotherapy.
Mechanism of Action: How this compound Augments Anti-Tumor Immunity
This compound is a dual isoform-selective inhibitor of HSP90α and HSP90β.[1] HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation.[2] By inhibiting HSP90, this compound disrupts multiple oncogenic signaling pathways.[2][3]
In the context of immunotherapy, this compound's efficacy stems from its ability to reprogram the tumor microenvironment (TME).[4] One of its key mechanisms is the targeted degradation of STAT5, a critical transducer in the IL-2 signaling pathway.[5] This pathway is essential for the development, maintenance, and immunosuppressive function of regulatory T cells (Tregs).[5] By degrading STAT5, this compound leads to a reduction in FOXP3 expression, selectively impairing Treg function and reducing their abundance in the TME.[5] This alleviates a major source of immune suppression.
Furthermore, HSP90 inhibition has been shown to enhance anti-tumor immunity through several other mechanisms:
-
Downregulation of Immune Checkpoints: HSP90 inhibitors can decrease the surface expression of PD-L1 on tumor cells, making them more susceptible to immune attack.[1][6][7]
-
Enhanced Antigen Presentation: Inhibition of HSP90 can improve the presentation of tumor antigens, a critical step for initiating an anti-tumor T-cell response.[1]
-
Increased Cytotoxicity: It can lead to an increase in the killing ability of cytotoxic T cells and Natural Killer (NK) cells.[1]
-
Upregulation of Interferon Response Genes: HSP90 inhibition can upregulate genes involved in the interferon signaling pathway, which is crucial for coordinating anti-tumor immune responses.[8]
Below is a diagram illustrating the proposed signaling pathway for this compound's immunomodulatory effects on Regulatory T cells.
Preclinical Efficacy of this compound with Anti-PD-1 Therapy
Preclinical studies have demonstrated a significant synergistic effect when combining this compound with anti-PD-1 checkpoint inhibitors. In a murine model using MC-38 colon adenocarcinoma cells, the combination therapy resulted in substantially greater tumor growth inhibition and improved survival compared to either agent alone.[3][6]
Experimental Workflow: Murine Tumor Model
The following diagram outlines the typical workflow for these preclinical experiments.
Quantitative Preclinical Data
| Treatment Group | Mean Tumor Volume Reduction vs. Control | Progression-Free Survival (PFS) | Key Immunophenotype Changes in TILs |
| This compound Monotherapy | Moderate Reduction | Modest Improvement | - Reduction in Foxp3+ Tregs |
| Anti-PD-1 Monotherapy | Moderate Reduction | Modest Improvement | - Increase in CD8+ T cells |
| This compound + Anti-PD-1 | Significant Reduction [3][6] | Significant Improvement [3] | - Marked reduction in Foxp3+ Tregs [6]- Increased frequency of antigen-specific CD8+ T cells [6] |
Experimental Protocol: MC-38 Murine Model
-
Cell Line and Animal Model: 2 x 10⁶ MC-38 colon adenocarcinoma cells were subcutaneously inoculated into C57BL/6 mice.[6]
-
Treatment Regimen: When tumor volumes reached approximately 100-150 mm³, mice were randomized. This compound was administered orally at 14 mg/kg, five times per week. Anti-PD-1 monoclonal antibody was administered intraperitoneally at 0.5 mg/body on day 0.[6]
-
Efficacy Endpoints: Tumor size was monitored twice weekly. Progression-Free Survival (PFS) was defined as the time from the start of treatment until the tumor volume doubled.[3]
-
Immunophenotyping: Tumor-infiltrating lymphocytes (TILs) were isolated from tumors and analyzed by flow cytometry to quantify populations of regulatory T cells (Foxp3+CD4+) and cancer antigen-specific CD8+ T cells.[6]
Clinical Efficacy of this compound with Immunotherapy
The combination of this compound and an immune checkpoint inhibitor has been evaluated in a clinical setting, most notably in the EPOC1704 Phase Ib trial, which investigated this compound (TAS-116) in combination with nivolumab.[1][9]
EPOC1704 Phase Ib Trial Results
This trial enrolled 44 patients with various solid tumors, including a significant cohort of patients with microsatellite stable (MSS) colorectal cancer (CRC), a tumor type that is typically unresponsive to single-agent immunotherapy.[1][9] The combination demonstrated a manageable safety profile and promising anti-tumor activity.[1]
| Patient Cohort | Treatment Regimen | Objective Response Rate (ORR) | Key Biomarker Findings | Common Grade ≥3 Adverse Events |
| MSS Colorectal Cancer (without prior ICI) | This compound 160mg (5 days on/2 off) + Nivolumab 3mg/kg (every 2 weeks) | 16% [1][9] | - Inhibition of Treg activity in peripheral blood and tumor-infiltrating lymphocytes.[1][9] | - Increased liver transaminases (7%)- Increased creatinine (5%)- Decreased platelet count (5%)[1][9] |
Note: While a 16% ORR may seem modest, it is significant in the context of MSS colorectal cancer, where immunotherapy monotherapy has shown very limited efficacy.[1][10]
Experimental Protocol: EPOC1704 Phase Ib Trial
-
Patient Population: Patients with advanced solid tumors, including colorectal cancer, gastric cancer, and sarcoma, who had an ECOG performance status of 0 or 1. Patients who had previously received immune checkpoint inhibitors were eligible.[1]
-
Study Design: An open-label, dose-finding, and expansion Phase Ib trial. The study included a dose-escalation part to determine the recommended dose (RD) of this compound in combination with nivolumab, followed by a dose-expansion part at the RD.[1]
-
Treatment Regimen: In the expansion part, patients received this compound orally at the RD of 160 mg once daily (5 days on, 2 days off) combined with nivolumab administered intravenously at 3 mg/kg every 2 weeks. Treatment cycles were 4 weeks.[1][9]
-
Primary Endpoint: The primary endpoint of the dose-finding part was the incidence of dose-limiting toxicities (DLTs).[1]
-
Secondary Endpoints: Efficacy was assessed by Objective Response Rate (ORR) per RECIST v1.1. Biomarker analyses were conducted on peripheral blood and tumor biopsy samples.[1]
Comparison with Other HSP90 Inhibitors
While this compound is showing promise in combination with immunotherapy, other HSP90 inhibitors have been developed, though their clinical trajectories have varied.
-
Ganetespib (STA-9090): Ganetespib has been evaluated in numerous clinical trials, primarily in combination with chemotherapy, for cancers like non-small cell lung cancer (NSCLC) and breast cancer.[5][11] For instance, the GALAXY-2 Phase III trial evaluated ganetespib plus docetaxel in advanced lung adenocarcinoma, but the trial was stopped for futility as it did not improve overall survival compared to docetaxel alone.[12] Clinical data on its combination with modern immune checkpoint inhibitors is less mature compared to this compound.
-
Onalespib (AT13387): Onalespib is a potent, non-ansamycin HSP90 inhibitor that has been tested in Phase I and II trials, both as a monotherapy and in combination with agents like paclitaxel for triple-negative breast cancer and abiraterone acetate for prostate cancer.[7][13] Similar to ganetespib, robust clinical data on its combination with checkpoint inhibitors is not yet widely available.
The development of many first-generation HSP90 inhibitors was hampered by toxicities and limited single-agent efficacy.[7] The investigation of this compound in combination with immunotherapy represents a next-generation strategy, leveraging the immunomodulatory effects of HSP90 inhibition to sensitize tumors to checkpoint blockade, a mechanism that is now being more thoroughly explored.[4]
Conclusion
The combination of the HSP90 inhibitor this compound with immunotherapy, specifically PD-1 blockade, represents a scientifically rational and clinically promising strategy. Preclinical data strongly support a synergistic anti-tumor effect, driven by the targeted reduction of immunosuppressive Treg cells and other immunomodulatory actions within the tumor microenvironment.
Early clinical data from the EPOC1704 trial have provided proof-of-concept for this combination, demonstrating clinical activity in immunologically "cold" tumors like MSS colorectal cancer with a manageable safety profile.[1][9] Compared to other HSP90 inhibitors that have primarily been combined with chemotherapy, this compound's development path in conjunction with immunotherapy places it at the forefront of this novel therapeutic approach. Further investigation in larger, randomized trials is warranted to fully establish the efficacy of this combination and its potential to expand the benefit of immunotherapy to a wider range of cancer patients.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase Ib study of HSP90 inhibitor, onalespib (AT13387), in combination with paclitaxel in patients with advanced triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. TAS-116 (this compound), an Oral HSP90 Inhibitor, in Combination with Nivolumab in Patients with Colorectal Cancer and Other Solid Tumors: An Open-Label, Dose-Finding, and Expansion Phase Ib Trial (EPOC1704) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bristol Myers Squibb Provides Update on RELATIVITY-123 Trial Evaluating the Fixed-Dose Combination of Nivolumab and Relatlimab in Patients with Previously Treated Metastatic Microsatellite Stable (MSS) Colorectal Cancer - BioSpace [biospace.com]
- 11. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice [mdpi.com]
- 12. Randomized Phase III Study of Ganetespib, a Heat Shock Protein 90 Inhibitor, With Docetaxel Versus Docetaxel in Advanced Non-Small-Cell Lung Cancer (GALAXY-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacodynamic and clinical results from a phase 1/2 study of the HSP90 inhibitor onalespib in combination with abiraterone acetate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers of Response for Pimitespib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimitespib (Jeselhy®) is an orally active, selective inhibitor of heat shock protein 90 (HSP90) that has shown promise in the treatment of various solid tumors.[1][2] As a molecular chaperone, HSP90 is crucial for the stability and function of numerous client proteins that are often implicated in oncogenesis and tumor progression. By inhibiting HSP90, this compound leads to the degradation of these oncoproteins, thereby disrupting key cancer signaling pathways. This guide provides a comprehensive comparison of biomarkers that may predict response to this compound treatment, supported by experimental data and detailed methodologies. We also compare these biomarkers with those for other HSP90 inhibitors to provide a broader context for researchers in the field.
This compound's Mechanism of Action and Downstream Effects
This compound binds to the ATP-binding pocket in the N-terminal domain of HSP90, inhibiting its chaperone function. This leads to the ubiquitin-proteasome-mediated degradation of HSP90 client proteins, which include key drivers of tumor growth and survival. The downstream signaling pathways affected by this compound include the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.
References
Pimitespib Monotherapy: A Comparative Guide to its Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-tumor activity of Pimitespib, a first-in-class heat shock protein 90 (HSP90) inhibitor. Through a detailed comparison with alternative therapies and supported by experimental data, this document serves as a valuable resource for researchers and clinicians in the field of oncology.
Mechanism of Action: Targeting a Key Chaperone in Cancer
This compound exerts its anti-tumor effects by inhibiting Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins that are often dysregulated in cancer cells. By binding to the ATP pocket in the N-terminal domain of HSP90, this compound disrupts the chaperone's function, leading to the degradation of these client proteins via the ubiquitin-proteasome pathway. This disruption of protein homeostasis ultimately results in the inhibition of tumor growth and the induction of apoptosis (programmed cell death).
Several key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis are dependent on HSP90-mediated protein folding. This compound's inhibition of HSP90 has been shown to downregulate critical client proteins such as KIT, PDGFRA, HER2, and EGFR, thereby suppressing downstream signaling cascades including the PI3K/AKT, MAPK/ERK, and JAK-STAT pathways.[1]
Comparative Efficacy in Advanced Gastrointestinal Stromal Tumors (GIST)
This compound has demonstrated significant clinical activity in patients with advanced GIST who have progressed on standard therapies. The following tables summarize the efficacy and safety data from the pivotal Phase III CHAPTER-GIST-301 trial and compare it with other approved third- and fourth-line treatments for GIST.
Table 1: Comparison of Efficacy in Advanced GIST
| Treatment | Trial | Line of Therapy | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| This compound | CHAPTER-GIST-301 | Fourth-line | 2.8 months[2][3][4][5][6][7] | 13.8 months[2][8] | 0%[9] | 62.1%[2] |
| Placebo | CHAPTER-GIST-301 | Fourth-line | 1.4 months[2][3][4][5][6][7] | 9.6 months[2][8] | 0%[2] | 35.5%[2] |
| Regorafenib | GRID | Third-line | 4.8 months[8][10] | 17.4 months | 4.5% | 52.6%[9] |
| Ripretinib | INVICTUS | Fourth-line | 6.3 months[7] | 15.1 months | 9.4%[11] | Not Reported |
Table 2: Comparison of Common Treatment-Related Adverse Events (Grade ≥3)
| Adverse Event | This compound (CHAPTER-GIST-301) | Regorafenib (GRID) | Ripretinib (INVICTUS) |
| Diarrhea | 13.8%[2][3][6] | 8%[12] | 2%[7] |
| Hand-foot skin reaction | Not Reported | 21%[12] | Not Reported |
| Hypertension | Not Reported | 28%[12] | 4%[7] |
| Decreased appetite | 1.7%[2] | Not Reported | 2%[7] |
| Anemia | 5.2%[2] | Not Reported | 7% (Placebo arm)[7] |
| Fatigue | 1.7%[2] | Not Reported | 2%[7] |
| Increased serum creatinine | 3.4%[2] | Not Reported | Not Reported |
Preclinical Anti-Tumor Activity
This compound has demonstrated broad anti-tumor activity in various preclinical cancer models, including GIST, gastric cancer, lung cancer, and adult T-cell leukemia.[1][13]
In Vitro Cell Viability and Apoptosis Assays
The anti-proliferative and pro-apoptotic effects of this compound are typically evaluated using standard in vitro assays.
In Vivo Xenograft Models
The anti-tumor efficacy of this compound in a living system is commonly assessed using murine xenograft models.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is a general guideline for assessing cell viability based on the quantification of ATP, an indicator of metabolically active cells.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Include control wells with medium only for background luminescence.
-
Compound Addition: After 24 hours of incubation, add various concentrations of this compound to the experimental wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.
-
Assay Procedure:
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis by flow cytometry using Annexin V to identify externalized phosphatidylserine and propidium iodide (PI) to identify necrotic cells.
-
Cell Preparation:
-
Culture cells to the desired confluence and treat with this compound for the desired time to induce apoptosis.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI (100 µg/mL working solution).
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13][15]
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry as soon as possible.
-
Interpretation of results:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells[13]
-
-
Murine Xenograft Model
This protocol describes a general procedure for evaluating the in vivo anti-tumor activity of this compound.
-
Cell Preparation: Harvest human cancer cells from culture and resuspend them in a suitable medium, often mixed with Matrigel®, to a final concentration of 1-10 x 10^6 cells per 100-200 µL.
-
Implantation: Subcutaneously inject the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., NSG mice).[16]
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor growth.
-
Once tumors reach a predetermined volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound orally via gavage at a specified dose and schedule (e.g., once daily, 5 days on/2 days off).
-
The control group receives the vehicle solution.
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a maximum allowed size, at which point all tumors are excised and weighed.
-
Clinical Trial Protocols
The following are summaries of the methodologies for the key clinical trials referenced in this guide.
This compound: CHAPTER-GIST-301
-
Design: A randomized, double-blind, placebo-controlled, phase III trial.[3][6][7][11][15][17][18]
-
Patient Population: Patients with advanced GIST refractory to imatinib, sunitinib, and regorafenib.[3][6][7][11][15][17][18]
-
Treatment: Patients were randomized 2:1 to receive either oral this compound (160 mg/day for 5 consecutive days per week in 21-day cycles) or a placebo.[6][11][17] Crossover to open-label this compound was permitted upon disease progression.[6][11][17]
-
Primary Endpoint: Progression-free survival (PFS) as assessed by a blinded central radiological review.[6][11][17]
Regorafenib: GRID Trial
-
Design: A randomized, double-blind, placebo-controlled, phase III trial.[8][9][19]
-
Patient Population: Patients with metastatic or unresectable GIST who had progressed after treatment with at least imatinib and sunitinib.[8][9][19]
-
Treatment: Patients were randomized 2:1 to receive either oral regorafenib (160 mg once daily for the first 3 weeks of each 4-week cycle) or a placebo, in addition to best supportive care.[8][10] Crossover to open-label regorafenib was allowed at disease progression.[9]
Ripretinib: INVICTUS Trial
-
Design: A double-blind, randomized, placebo-controlled, phase 3 study.[7][11][20]
-
Patient Population: Adult patients with advanced GIST who had progressed on at least imatinib, sunitinib, and regorafenib.[7][11][20]
-
Treatment: Patients were randomly assigned (2:1) to receive either oral ripretinib (150 mg once daily) or a placebo.[7][11] Patients in the placebo group were permitted to cross over to receive ripretinib upon disease progression.[7][11]
-
Primary Endpoint: Progression-free survival (PFS) as assessed by blinded independent central review.[7][11]
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. ch.promega.com [ch.promega.com]
- 5. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 6. LLC cells tumor xenograft model [protocols.io]
- 7. Ripretinib in patients with advanced gastrointestinal stromal tumours (INVICTUS): a double-blind, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regorafenib for advanced gastrointestinal stromal tumors following imatinib and sunitinib treatment: a subgroup analysis evaluating Japanese patients in the phase III GRID trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy Data in GRID Trial | STIVARGA® (regorafenib) | HCP [stivargahcp.com]
- 10. Phase II Trial of Continuous Regorafenib Dosing in Patients with Gastrointestinal Stromal Tumors After Failure of Imatinib and Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ripretinib in patients with advanced gastrointestinal stromal tumours (INVICTUS): a double-blind, randomised, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. bosterbio.com [bosterbio.com]
- 14. 4.9. Cell Glo Viability Assay CellTiter-Glo® Assay [bio-protocol.org]
- 15. kumc.edu [kumc.edu]
- 16. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 17. This compound in patients with advanced gastrointestinal stromal tumor (CHAPTER-GIST-301): a randomized, double-blind, placebo-controlled phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound for advanced gastrointestinal stromal tumor: a plain language summary of the CHAPTER-GIST-301 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Randomized phase III trial of regorafenib in patients (pts) with metastatic and/or unresectable gastrointestinal stromal tumor (GIST) progressing despite prior treatment with at least imatinib (IM) and sunitinib (SU): GRID trial. - ASCO [asco.org]
- 20. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
A Comparative Safety Analysis of Pimitespib for Researchers and Drug Development Professionals
An objective comparison of the safety profile of Pimitespib with other HSP90 inhibitors, supported by experimental data from clinical trials.
This compound (TAS-116), a novel oral inhibitor of Heat Shock Protein 90 (HSP90), has demonstrated clinical activity in various malignancies, most notably leading to its approval in Japan for the treatment of advanced gastrointestinal stromal tumors (GIST). As with any anti-cancer agent, a thorough understanding of its safety profile is paramount for its clinical application and further development. This guide provides a comparative analysis of the safety of this compound against other notable HSP90 inhibitors, Ganetespib (STA-9090) and Luminespib (AUY922), based on data from clinical trials.
Comparative Safety Profile of HSP90 Inhibitors
The following table summarizes the treatment-related adverse events (AEs) observed in clinical trials for this compound, Ganetespib, and Luminespib. It is important to note that direct comparison of AE rates across different trials can be challenging due to variations in study design, patient populations, and dosing regimens.
| Adverse Event | This compound (Phase III, GIST)[1][2][3][4] | Ganetespib (Phase I, Solid Tumors)[5][6] | Luminespib (Phase II, NSCLC)[7] |
| Any Grade Diarrhea | 74.1% | 88.7% (Grades 1 & 2) | 83% |
| Grade ≥3 Diarrhea | 13.8% | Grade 3: One patient at 259 mg/m² | Not specified |
| Any Grade Fatigue | Not specified in top AEs | 56.6% (Grades 1 & 2) | 45% |
| Grade ≥3 Fatigue | Not specified | Grade 3 & 4 Asthenia: Two patients at 259 mg/m² | Not specified |
| Any Grade Nausea | 40.0% | Common (Grades 1 & 2) | Not specified |
| Grade ≥3 Nausea | 5.0% | Not specified | Not specified |
| Decreased Appetite | 31.0% | Not specified | Not specified |
| Grade ≥3 Dec. Appetite | 6.9% | Not specified | Not specified |
| Ocular Toxicities | 20.0% (All Grade 1)[4] | Not a prominent AE | 76% (Visual changes) |
| Grade ≥3 Anemia | 6.9% | Not specified | Not specified |
| Dose Reductions | 50.0% | Not specified | Not specified |
| Dose Interruptions | 80.0% | Not specified | Not specified |
| Discontinuation (AEs) | 6.9% | Not specified | Not specified |
Experimental Protocols
A summary of the methodologies for the key clinical trials cited is provided below to contextualize the safety data.
This compound (CHAPTER-GIST-301, Phase III)
-
Study Design: A randomized, double-blind, placebo-controlled Phase III trial.[2]
-
Patient Population: Patients with advanced GIST refractory to imatinib, sunitinib, and regorafenib.[2]
-
Dosing Regimen: Oral this compound at a dose of 160 mg/day for 5 consecutive days, followed by a 2-day rest period, in 21-day cycles.[2]
-
Safety Assessment: Adverse events were monitored continuously throughout the study and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE). Regular laboratory tests, physical examinations, and electrocardiograms were performed to monitor for toxicities.
Ganetespib (Phase I)
-
Study Design: A Phase I, open-label, dose-escalation study.[5][6]
-
Patient Population: Patients with advanced solid malignancies.[5][6]
-
Dosing Regimen: Ganetespib was administered as a 1-hour intravenous infusion once weekly for 3 weeks, followed by a 1-week rest, in escalating dose cohorts.[6]
-
Safety Assessment: The primary objective was to determine the maximum tolerated dose (MTD). Dose-limiting toxicities (DLTs) were assessed during the first cycle of treatment. AEs were graded using CTCAE.
Luminespib (Phase II)
-
Study Design: A Phase II clinical trial.[7]
-
Patient Population: Patients with non-small-cell lung cancer (NSCLC) harboring EGFR exon 20 insertions.[7]
-
Dosing Regimen: Specific dosing information for this trial was not detailed in the provided search results.
-
Safety Assessment: Safety and tolerability were assessed through the monitoring and grading of adverse events.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved, the following diagrams have been generated using Graphviz.
Caption: HSP90 signaling pathway and mechanism of inhibition.
Caption: Clinical trial safety assessment and reporting workflow.
Discussion
The safety profile of this compound is characterized primarily by gastrointestinal toxicities, with diarrhea being the most common adverse event.[1][2][3] Ocular toxicities, a class effect of HSP90 inhibitors, were observed with this compound but were generally low-grade and manageable.[4] In comparison, Luminespib appears to have a higher incidence of ocular-related adverse events.[7] Ganetespib's safety profile is also dominated by gastrointestinal side effects, particularly diarrhea.[5][6]
The high rates of dose reductions and interruptions with this compound suggest that while the adverse events are manageable, they often require intervention to ensure patient tolerability. However, the low rate of discontinuation due to adverse events indicates that these interventions are largely successful.
It is crucial for researchers and clinicians to be aware of these distinct safety profiles when designing clinical trials and making treatment decisions. The data suggests that proactive management of gastrointestinal and ocular side effects is essential for the successful administration of this compound and other HSP90 inhibitors. Further studies are warranted to explore strategies for mitigating these toxicities and optimizing the therapeutic window of this class of drugs.
References
- 1. ascopubs.org [ascopubs.org]
- 2. This compound in patients with advanced gastrointestinal stromal tumor (CHAPTER-GIST-301): a randomized, double-blind, placebo-controlled phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A first in human, safety, pharmacokinetics, and clinical activity phase I study of once weekly administration of the Hsp90 inhibitor ganetespib (STA-9090) in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A first in human, safety, pharmacokinetics, and clinical activity phase I study of once weekly administration of the Hsp90 inhibitor ganetespib (STA-9090) in patients with solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of the Hsp90 inhibitor luminespib among non-small-cell lung cancers harboring EGFR exon 20 insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
